Product packaging for Gatifloxacin hydrochloride(Cat. No.:CAS No. 160738-57-8)

Gatifloxacin hydrochloride

Cat. No.: B193960
CAS No.: 160738-57-8
M. Wt: 375.4 g/mol
InChI Key: XUBOMFCQGDBHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin, also known as am 1155 or tequin, belongs to the class of organic compounds known as quinoline carboxylic acids. These are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. Gatifloxacin is a drug which is used for the treatment of bronchitis, sinusitis, community-acquired pneumonia, and skin infections (abscesses, wounds) caused by s. pneumoniae, h. influenzae, s. aureus, m. pneumoniae, c. pneumoniae, l. pneumophila, s. pyogenes. Gatifloxacin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Gatifloxacin has been detected in multiple biofluids, such as urine and blood. Within the cell, gatifloxacin is primarily located in the cytoplasm and membrane (predicted from logP). Gatifloxacin is a potentially toxic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O4 B193960 Gatifloxacin hydrochloride CAS No. 160738-57-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYBNVXJQVIRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121577-32-0
Record name Gatifloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GATIFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Gatifloxacin Hydrochloride: A Technical Guide to its Mechanism of Action Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the molecular mechanisms underpinning the bactericidal activity of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone, against Gram-positive bacteria. It explores its dual-target inhibition, quantitative measures of efficacy, mechanisms of resistance, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Dual Inhibition of Type II Topoisomerases

This compound exerts its bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[1][2][3][4][5][6] These enzymes are critical for managing DNA topology during replication, transcription, repair, and recombination, making them ideal targets for antimicrobial agents.[1][2]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA.[1][2] This process is vital for relieving torsional stress during DNA replication and transcription, allowing the DNA strands to be unwound and accessed by cellular machinery.

  • Topoisomerase IV: The primary role of topoisomerase IV is in the decatenation (unlinking) of newly replicated, interlinked daughter chromosomes following a round of DNA replication.[1][2] This separation is a mandatory step for the successful segregation of chromosomes into daughter cells during cell division.

Gatifloxacin binds to the complex formed between these enzymes and the bacterial DNA. This interaction stabilizes a transient state where the DNA is cleaved, preventing the subsequent re-ligation step of the enzyme's catalytic cycle.[1] This leads to an accumulation of double-strand DNA breaks, which halts DNA replication and ultimately triggers cell death.[1][2][7] Gatifloxacin exhibits a high affinity for bacterial DNA gyrase, reportedly 100 times greater than for its mammalian counterparts, contributing to its selective toxicity.[4]

Gatifloxacin_Mechanism_of_Action cluster_replication Bacterial DNA Replication cluster_targets Enzyme Targets cluster_inhibition Inhibition by Gatifloxacin cluster_outcome Bactericidal Outcome DNA Bacterial Chromosomal DNA ReplicationFork Replication Fork DNA->ReplicationFork Unwinding Gyrase DNA Gyrase (Introduces Negative Supercoils) ReplicationFork->Gyrase Torsional Strain TopoIV Topoisomerase IV (Decatenates Daughter Chromosomes) ReplicationFork->TopoIV Catenated Chromosomes InhibitionGyrase Inhibition of Re-ligation Gyrase->InhibitionGyrase Forms stable cleavage complex InhibitionTopoIV Inhibition of Re-ligation TopoIV->InhibitionTopoIV Forms stable cleavage complex Gatifloxacin Gatifloxacin Gatifloxacin->InhibitionGyrase Gatifloxacin->InhibitionTopoIV DSBs Accumulation of Double-Strand Breaks InhibitionGyrase->DSBs InhibitionTopoIV->DSBs CellDeath Bacterial Cell Death DSBs->CellDeath Halts DNA Synthesis

Caption: Gatifloxacin's dual-inhibition pathway leading to bacterial cell death.

Target Primacy in Gram-Positive Bacteria

While fluoroquinolones generally target both DNA gyrase and topoisomerase IV, their primary target can differ between bacterial species. In many Gram-positive bacteria, such as Staphylococcus aureus, topoisomerase IV is considered the primary target for older quinolones.[6][8] This means that lower concentrations of the drug are needed to inhibit topoisomerase IV compared to DNA gyrase, and initial resistance mutations often appear in the genes encoding this enzyme.

Gatifloxacin, a newer 8-methoxyfluoroquinolone, is noted for its more balanced or "dual-targeted" activity against both enzymes in Gram-positive pathogens.[8][9] This is a significant advantage, as mutations in both the primary and secondary target genes are often required to confer a high level of resistance, potentially slowing its development.[9] However, in some Gram-positive species like Streptococcus pneumoniae, studies have suggested that DNA gyrase may be the primary target for gatifloxacin.[10]

Target_Primacy_Logic Start Gatifloxacin Administered to Gram-Positive Bacteria CheckSpecies Bacterial Species? Start->CheckSpecies SAureus e.g., Staphylococcus aureus CheckSpecies->SAureus S. aureus SPneumoniae e.g., Streptococcus pneumoniae CheckSpecies->SPneumoniae S. pneumoniae PrimaryTopoIV Primary Target: Topoisomerase IV Secondary Target: DNA Gyrase SAureus->PrimaryTopoIV PrimaryGyrase Primary Target: DNA Gyrase Secondary Target: Topoisomerase IV SPneumoniae->PrimaryGyrase

Caption: Differential primary targets of gatifloxacin in Gram-positive bacteria.

Quantitative Data on Antimicrobial Activity

The potency of gatifloxacin is quantified by its Minimum Inhibitory Concentration (MIC) against various pathogens and its 50% inhibitory concentration (IC50) against its molecular targets.

Minimum Inhibitory Concentrations (MIC)

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Gatifloxacin demonstrates potent activity against a wide range of Gram-positive bacteria.

Gram-Positive SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (MSSA)-0.063[11]
Staphylococcus epidermidis-0.08 - 0.57[12]
Streptococcus pneumoniae-0.25[11]
Streptococcus pyogenes-0.08 - 0.57[12]
Streptococcus viridans-0.22[12]
Enterococcus faecalis0.12 - 1-[13]
Bacillus cereus-0.08 - 0.57[12]
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of isolates, respectively.
Enzyme Inhibition (IC₅₀)

The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of a specific enzyme's activity in vitro.

Enzyme Target (from Enterococcus faecalis)Gatifloxacin IC₅₀ (µg/mL)Reference
DNA Gyrase5.60[10]
Topoisomerase IV4.24[10]

Mechanisms of Bacterial Resistance

Resistance to gatifloxacin in Gram-positive bacteria primarily develops through two mechanisms: alterations in the drug's target enzymes and increased drug efflux.[7]

  • Target Site Mutations: The most significant mechanism is the accumulation of mutations in specific regions of the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC/grlA, parE/grlB).[1][9] These regions are known as the Quinolone Resistance-Determining Regions (QRDRs). Mutations in these areas alter the amino acid sequence of the enzymes, reducing the binding affinity of gatifloxacin.[1] For high-level resistance to gatifloxacin, mutations in both target enzymes are often necessary.[8][9]

  • Active Efflux Pumps: Some Gram-positive bacteria possess membrane proteins that function as efflux pumps, which actively transport antimicrobial agents out of the cell, reducing the intracellular drug concentration.[1][7] In S. aureus, the NorA efflux pump can contribute to resistance. However, gatifloxacin's 8-methoxy structure makes it a poorer substrate for some of these pumps compared to older fluoroquinolones.[8][9]

  • Plasmid-Mediated Resistance: Although less common for fluoroquinolones than for other antibiotic classes, plasmid-mediated resistance genes can protect DNA gyrase from quinolone action.[1][7]

Resistance_Mechanisms cluster_bacterium Gram-Positive Bacterium cluster_resistance Resistance Mechanisms Gatifloxacin Gatifloxacin TargetEnzymes DNA Gyrase & Topoisomerase IV Gatifloxacin->TargetEnzymes Inhibits EffluxPump Efflux Pump (e.g., NorA) Gatifloxacin->EffluxPump Enters Cell EffluxPump->Gatifloxacin Expels Drug TargetMutation Target Site Mutation (gyrA, parC) TargetMutation->TargetEnzymes Alters Binding Site Outcome Reduced Susceptibility / Resistance TargetMutation->Outcome EffluxUpregulation Upregulation of Efflux Pump EffluxUpregulation->EffluxPump Increases Expression EffluxUpregulation->Outcome MIC_Workflow A Prepare Gatifloxacin Stock & Working Solutions C Perform Serial Dilutions of Gatifloxacin in 96-Well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Standardized Bacteria B->D C->D E Incubate Plate (16-20h at 37°C) D->E F Read Plate for Visible Growth E->F G Determine MIC (Lowest Concentration with No Growth) F->G Enzyme_Assay_Workflow cluster_gyrase Gyrase Supercoiling Assay cluster_topo Topoisomerase IV Decatenation Assay G1 Combine Buffer, Relaxed Plasmid, ATP, Gatifloxacin, & Gyrase G2 Incubate at 37°C G1->G2 G3 Analyze on Agarose Gel G2->G3 G4 Result: Inhibition prevents formation of fast-migrating supercoiled DNA G3->G4 T1 Combine Buffer, kDNA, ATP, Gatifloxacin, & Topo IV T2 Incubate at 37°C T1->T2 T3 Analyze on Agarose Gel T2->T3 T4 Result: Inhibition prevents release of minicircles from loading well T3->T4

References

Gatifloxacin Hydrochloride: A Technical Guide to Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of Gatifloxacin Hydrochloride, a fourth-generation fluoroquinolone antibiotic. This document details various synthetic routes, including key intermediates and reaction mechanisms, alongside robust purification protocols designed to yield high-purity active pharmaceutical ingredients (APIs). Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Visual diagrams generated using Graphviz illustrate the primary synthesis pathway and a general purification workflow.

Synthesis of Gatifloxacin

The synthesis of gatifloxacin primarily revolves around the construction of the quinolone core followed by the nucleophilic substitution of a fluorine atom with 2-methylpiperazine. Several strategies have been developed to optimize this process, particularly to enhance the reactivity of the C-7 position, which is deactivated by the C-8 methoxy group.

Synthesis via Boron Chelate Intermediates

A prevalent and efficient method for industrial-scale production involves the use of boron chelates to activate the quinolone ring system for nucleophilic substitution. This approach generally leads to higher yields and milder reaction conditions compared to direct substitution methods.[1][2] One common pathway starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[3][4]

A key intermediate in many syntheses is 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid or its ethyl ester.[1] The reaction of this intermediate with 2-methylpiperazine can be sluggish. To overcome this, the quinoline carboxylic acid is often converted into a boron difluoride chelate. This chelate readily undergoes coupling with 2-methylpiperazine.[1][5] Subsequent hydrolysis of the resulting chelated gatifloxacin yields the final product.[5] An alternative approach involves chelation with fluoroboric acid.[1]

The use of boron trifluoride etherate is a common strategy to form the reactive chelate intermediate.[1][5] This method has been shown to be amenable to large-scale preparation.[1]

Gatifloxacin_Synthesis_via_Boron_Chelate A 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo- 1,4-dihydroquinoline-3-carboxylic acid ethyl ester C Borondifluoride Chelate Intermediate A->C B Boron Trifluoride Diethyl Etherate B->C E Gatifloxacin Borondifluoride Chelate C->E D 2-Methylpiperazine D->E G Gatifloxacin E->G F Hydrolysis (e.g., Triethylamine in Methanol) F->G I This compound G->I H HCl H->I

Diagram 1: Synthesis of Gatifloxacin via Boron Chelate Intermediate.
Direct Nucleophilic Substitution

While less common for large-scale production due to lower yields, direct substitution of the 7-fluoro group of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid with 2-methylpiperazine is also a viable route.[1] This reaction is typically carried out in a dipolar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.[2]

Comparative Synthesis Data

The following table summarizes quantitative data from various synthetic approaches to gatifloxacin, highlighting the impact of different reagents and conditions on the final yield.

Starting MaterialKey Reagents/ConditionsSolventYield (%)Reference(s)
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid2-Methylpiperazine, Boron Trifluoride Etherate, HydrolysisAcetonitrile, Ethanol/Water91[1]
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid2-MethylpiperazineDMSO66-76[2]
Ethyl-1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate borate2-Methylpiperazine, Hydrolysis with TriethylamineEthanol38[1][6]
3-methoxy-2,4,5-trifluorobenzoic acidMulti-step synthesis involving acylation, condensation, cyclization, and substitutionVarious30.9[3]
3-methoxy-2,4,5-trifluorobenzoic acidMulti-step synthesis involving borate intermediateVarious43.2[4]

Purification of this compound

The purification of gatifloxacin is crucial to remove impurities, such as starting materials, by-products, and potential degradation products. Common methods include recrystallization, pH adjustment, and the formation of different crystalline forms.

Recrystallization

Recrystallization is a widely used technique for purifying crude gatifloxacin. Various solvents and solvent systems can be employed.

  • Methanol: Crude gatifloxacin can be purified by treatment with activated carbon in methanol, followed by recrystallization from methanol.[1]

  • Alkyl Alcohols and Water: A method involving dissolving gatifloxacin in an alkyl alcohol (e.g., isopropanol) at elevated temperatures, treating with activated carbon, and then inducing crystallization by adding purified water has been reported.[7]

  • Ethanol: Crystallization from ethanol is also a common practice.[8]

Purification via pH Adjustment

An effective purification method involves leveraging the pH-dependent solubility of gatifloxacin.[9]

  • An aqueous suspension of impure gatifloxacin is treated with an acid (e.g., hydrochloric acid) to lower the pH to around 2.5, bringing the gatifloxacin into solution.

  • The acidic solution can be washed with an organic solvent like ethyl acetate to remove non-basic impurities.

  • The aqueous layer is then treated with a base (e.g., caustic lye) to raise the pH to approximately 7.2.

  • This change in pH causes the purified gatifloxacin to crystallize out of the solution, which can then be collected by filtration.

This method can achieve a purity of 99.9% with a near-quantitative yield.[9]

Gatifloxacin_Purification_Workflow Start Crude Gatifloxacin Recrystallization Recrystallization Start->Recrystallization pH_Adjustment pH Adjustment Start->pH_Adjustment Solvent_Treatment Dissolve in Alkyl Alcohol (e.g., Methanol, Isopropanol) Recrystallization->Solvent_Treatment Acidify Suspend in Water and Acidify (pH < 4.5) pH_Adjustment->Acidify Charcoal Treat with Activated Carbon Solvent_Treatment->Charcoal Crystallize_Solvent Crystallize (e.g., add water or cool) Charcoal->Crystallize_Solvent Filter_Dry Filter and Dry Crystallize_Solvent->Filter_Dry Wash Wash with Organic Solvent (e.g., Ethyl Acetate) Acidify->Wash Basify Adjust pH to 6-8 Wash->Basify Basify->Filter_Dry Pure_Gatifloxacin Pure this compound Filter_Dry->Pure_Gatifloxacin

Diagram 2: General Purification Workflow for Gatifloxacin.
Crystalline Forms and Co-crystals

Gatifloxacin can exist in various crystalline forms, including hydrates (e.g., hemihydrate, sesquihydrate, pentahydrate) and anhydrous forms.[10][11] The specific crystalline form can impact physical properties such as solubility, stability, and bioavailability.[11] For instance, the sesquihydrate is reported to be less hygroscopic and more stable for manufacturing solid dosage forms compared to the hemihydrate.[10][11]

The formation of co-crystals with various co-crystal formers (e.g., glutaric acid, succinic acid, citric acid) is another approach to modify the physicochemical properties of gatifloxacin.[12]

Comparative Purification Data

The following table presents data on different purification methods for gatifloxacin, detailing the solvents, key steps, and resulting purity.

MethodKey Solvents/ReagentsPurityYieldReference(s)
RecrystallizationMethanol, Activated Carbon>99.8%76%[1]
RecrystallizationIsopropanol, Water, Activated Carbon99.7%90%[7]
pH AdjustmentWater, Hydrochloric Acid, Caustic Lye, Ethyl Acetate99.9%>95%[9]
Co-crystal FormationMethanol, Malonic AcidN/A92.4%[12]
Co-crystal FormationMethanol, Fumaric AcidN/A88.9%[12]

Key Experimental Protocols

Synthesis of Gatifloxacin via Boron Chelate and Hydrolysis[1]
  • Chelate Formation: 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl ester is treated with boron trifluoride diethyl etherate in a suitable solvent like methyl isobutyl ketone to form the borondifluoride chelate.

  • Condensation: The resulting chelate is then condensed with 2-methylpiperazine to yield the gatifloxacin borondifluoride chelate.

  • Hydrolysis: The gatifloxacin borondifluoride chelate is hydrolyzed using a base such as triethylamine in a solvent system like methanol to yield gatifloxacin.

  • Purification: The crude product is purified by treatment with activated carbon in methanol, followed by recrystallization from methanol to afford pure gatifloxacin.

Purification of Gatifloxacin by pH Adjustment[9]
  • Acidification: Suspend 100g of crude gatifloxacin (chromatographic purity: 96%) in 500 ml of water. Stir the suspension for 1 hour. Adjust the pH to 2.5 by adding 2N hydrochloric acid at 20-25°C.

  • Stirring and Washing: Stir the resulting solution for 1 hour. Wash the aqueous layer with 200 ml of ethyl acetate.

  • Decolorization: Treat the aqueous solution with activated charcoal and filter the mixture.

  • Crystallization: Adjust the pH of the filtrate to 7.2 by adding caustic lye. Stir for 2 hours to allow for crystallization.

  • Isolation: Filter the separated solid and wash with water to yield gatifloxacin with a purity of 99.9%.

Purification by Recrystallization from Isopropanol and Water[7]
  • Dissolution: Add 100g of gatifloxacin to 1L of isopropanol in a 2L flask. Heat the mixture to 80°C with stirring until the solid is completely dissolved.

  • Decolorization: Cool the solution to 40°C and add 20g of activated carbon. Reheat the mixture to 80°C and stir at reflux for 30 minutes.

  • Crystallization: Filter the hot mixture to remove the activated carbon. While stirring the filtrate, add 1600ml of purified water to induce the precipitation of a large amount of solid.

  • Isolation: Filter the solid and dry under reduced pressure at 60°C to obtain 90g of purified gatifloxacin (99.7% purity by HPLC).

References

In Vitro Efficacy of Gatifloxacin Hydrochloride Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of gatifloxacin hydrochloride against a broad spectrum of anaerobic bacteria. Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates significant potency against these often difficult-to-treat pathogens. This document synthesizes key quantitative data, details common experimental methodologies, and illustrates the underlying mechanism of action.

Quantitative Susceptibility Data

The in vitro efficacy of gatifloxacin against anaerobic bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The data is often summarized as MIC50 and MIC90 values, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Multiple studies have demonstrated the potent activity of gatifloxacin against a diverse range of anaerobic organisms.[1][2][3][4] The overall MIC50 and MIC90 values for gatifloxacin against anaerobes are generally reported as 0.5 µg/mL and 4 µg/mL, respectively.[1][2][4] This positions gatifloxacin as a promising agent for the treatment of mixed anaerobic infections.[2]

For comparative purposes, the following table summarizes the MIC50 and MIC90 values of gatifloxacin and other antimicrobial agents against anaerobic bacteria, as determined by the agar dilution method.[1][2]

Antimicrobial AgentMIC50 (µg/mL)MIC90 (µg/mL)
Gatifloxacin 0.5 4
Ciprofloxacin232
Levofloxacin18
Sparfloxacin28
Trovafloxacin14
Amoxicillin16>64
Amoxicillin-Clavulanate0.1251
Ampicillin164
Ampicillin-Sulbactam0.54
Clindamycin0.125 - 0.58 - >256
Imipenem0.250.5
Metronidazole18 - >16

Data compiled from multiple sources.[1][2]

Gatifloxacin's activity has been noted against various anaerobic species, including those of the Bacteroides fragilis group, Prevotella spp., Porphyromonas spp., Fusobacterium spp., and peptostreptococci.[1][3]

Experimental Protocols for In Vitro Susceptibility Testing

The determination of gatifloxacin's in vitro activity against anaerobic bacteria relies on standardized and meticulously controlled laboratory procedures. The two most common methods employed are the agar dilution and broth microdilution techniques.[1][3][5]

Agar Dilution Method

The agar dilution method is considered the gold standard for susceptibility testing of anaerobic bacteria.[1][5]

Methodology:

  • Preparation of Antimicrobial Agent: this compound susceptibility powder is reconstituted according to the manufacturer's instructions.[1][6] A series of twofold dilutions of the antimicrobial agent are prepared.

  • Media Preparation: Brucella agar supplemented with 5% sterile defibrinated laked sheep blood, hemin (5 µg/mL), and Vitamin K1 (1 µg/mL) is prepared and sterilized.[1][5]

  • Incorporation of Antimicrobial Agent: The prepared dilutions of gatifloxacin are incorporated into the molten agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

  • Inoculum Preparation: Anaerobic bacterial isolates, previously subcultured onto enriched sheep blood agar plates, are suspended in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.[1][5]

  • Inoculation: A standardized number of bacterial cells are inoculated onto the surface of the agar plates, often using a Steers-Foltz replicator.[5]

  • Incubation: The inoculated plates are incubated in an anaerobic environment (e.g., an anaerobic chamber or jar) at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of gatifloxacin that completely inhibits the visible growth of the bacteria.

Broth Microdilution Method

The broth microdilution technique is another widely used method for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][7]

Methodology:

  • Preparation of Antimicrobial Agent: Serial twofold dilutions of gatifloxacin are prepared in a suitable broth medium, such as Brain Heart Infusion (BHI) broth, within the wells of a microtiter plate.[7]

  • Inoculum Preparation: A standardized inoculum of the anaerobic bacteria is prepared in broth, similar to the agar dilution method.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The microtiter plates are incubated under anaerobic conditions at 35-37°C for 48 hours.

  • Result Interpretation: The MIC is read as the lowest concentration of gatifloxacin in which no visible growth (turbidity) is observed.

Visualizations: Workflows and Mechanisms

To further elucidate the experimental process and the molecular basis of gatifloxacin's activity, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_media Prepare Brucella Agar (with blood, hemin, Vit K1) start->prep_media prep_antibiotic Prepare Serial Dilutions of Gatifloxacin start->prep_antibiotic prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum add_antibiotic Incorporate Gatifloxacin into Agar Plates prep_media->add_antibiotic prep_antibiotic->add_antibiotic inoculate Inoculate Plates with Bacterial Suspension prep_inoculum->inoculate add_antibiotic->inoculate incubate Incubate Anaerobically (48 hours, 37°C) inoculate->incubate read_results Read Plates for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for the agar dilution susceptibility testing of gatifloxacin.

This compound exerts its bactericidal effects by targeting essential enzymes involved in bacterial DNA replication.[8][9][10][11] The primary mechanism of action involves the inhibition of DNA gyrase (a type II topoisomerase) and topoisomerase IV.[8][9][11] These enzymes are crucial for processes such as DNA replication, transcription, repair, and recombination.[9] By binding to these enzymes, gatifloxacin stabilizes the enzyme-DNA complex, leading to breaks in the bacterial chromosome and ultimately cell death.[9]

mechanism_of_action gatifloxacin This compound dna_gyrase DNA Gyrase (Topoisomerase II) gatifloxacin->dna_gyrase Binds to & Inhibits topoisomerase_iv Topoisomerase IV gatifloxacin->topoisomerase_iv Binds to & Inhibits inhibition Inhibition dna_replication DNA Replication & Transcription cell_division Bacterial Cell Division cell_death Bacterial Cell Death

Caption: Mechanism of action of this compound in anaerobic bacteria.

Conclusion

The data presented in this technical guide underscore the potent in vitro activity of this compound against a wide array of anaerobic bacteria. Its low MIC50 and MIC90 values, coupled with its established mechanism of action targeting essential bacterial enzymes, highlight its potential as an effective therapeutic agent for infections involving anaerobic pathogens. The standardized methodologies for susceptibility testing provide a robust framework for the continued evaluation of its efficacy in both research and clinical settings.

References

Spectral analysis of Gatifloxacin hydrochloride (UV, IR, NMR, Mass)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral analysis of Gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The document details the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—for the structural elucidation and characterization of this important active pharmaceutical ingredient (API).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound and for providing information about its electronic transitions. The absorption of UV radiation by the molecule is primarily due to the π → π* and n → π* transitions within the quinolone ring system.

Data Presentation

The absorption maxima (λmax) of this compound are dependent on the solvent used, which can influence the electronic environment of the chromophore.

Solvent Systemλmax 1 (nm)λmax 2 (nm)Linearity Range (µg/mL)
Methanol295-2 - 10[1][2]
Methanol and 0.1M Sodium Hydroxide (8:2)2892462 - 10[3]
100 mM Phosphate Buffer (pH 7.4)286-1 - 18[4]
100 mM Hydrochloric Acid (pH 1.2)292-1 - 14[4]
Ethanol290330Not Specified[5]
Experimental Protocol

Instrumentation: A double-beam UV-Vis spectrophotometer with a 1 cm quartz cuvette is typically employed for analysis.

Sample Preparation:

  • A standard stock solution of this compound (e.g., 100 µg/mL) is prepared by accurately weighing the reference standard and dissolving it in the chosen solvent.

  • Working standard solutions of varying concentrations are prepared by serial dilution of the stock solution with the same solvent.

Data Acquisition:

  • The spectrophotometer is set to scan a wavelength range, typically from 200 to 400 nm.

  • A baseline correction is performed using the solvent as a blank.

  • The absorbance of each working standard solution is measured at the predetermined λmax.

  • A calibration curve is constructed by plotting absorbance versus concentration to establish the linearity of the method.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Data Presentation

The following table summarizes the characteristic IR absorption bands for the key functional groups in this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3550O-H (Carboxylic Acid)Stretching
~3100-3200C-H (Aromatic and Alkyl)Stretching
~1713C=O (Carboxylic Acid)Stretching[6]
~1637C=O (Ketone)Stretching[6]
~1513C=C (Aromatic)Stretching[6]
~1320C-O (Carboxylic Acid)Stretching
~1161C-FStretching[6]
Experimental Protocol

Instrumentation: A Fourier Transform Infrared (FTIR) spectrophotometer is used for acquiring the IR spectrum.

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of this compound is finely ground with about 200 mg of dry potassium bromide (KBr) in an agate mortar.

  • The mixture is then compressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • A background spectrum of the KBr pellet (without the sample) is recorded.

  • The KBr pellet containing the sample is placed in the sample holder of the FTIR spectrometer.

  • The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, allowing for the unambiguous assignment of its structure. Both ¹H and ¹³C NMR are crucial for complete structural elucidation.

Data Presentation

¹H NMR Spectral Data (Solvent: D₂O)

Chemical Shift (δ, ppm)MultiplicityAssignment
~8.7sH-2
~7.5dH-5
~4.0mH-3' and H-5' (piperazine)
~3.6mH-2' and H-6' (piperazine)
~3.8sOCH₃
~3.5mH (cyclopropyl)
~1.2dCH₃ (piperazine)
~1.1mCH₂ (cyclopropyl)

¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~177C-4 (C=O)
~167C-3 (COOH)
~155C-8a
~148C-6
~145C-7
~138C-4a
~120C-8
~107C-5
~106C-2
~61OCH₃
~50C-2' and C-6' (piperazine)
~45C-3' and C-5' (piperazine)
~35C (cyclopropyl)
~17CH₃ (piperazine)
~8CH₂ (cyclopropyl)
Experimental Protocol

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

  • A sufficient amount of this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • A small amount of a reference standard, such as tetramethylsilane (TMS) or a suitable internal standard, is added.

Data Acquisition:

  • The sample tube is placed in the NMR probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

  • Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete assignment of the signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which further confirms its structure.

Data Presentation

The molecular weight of Gatifloxacin is 375.4 g/mol . In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is typically observed.

m/zIon
376.16[M+H]⁺ (Protonated Molecule)
332[M+H - CO₂]⁺
315[M+H - CO₂ - NH₃]⁺
290[M+H - C₄H₆O₂]⁺
263[M+H - C₅H₈N₂O]⁺
Experimental Protocol

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS), such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is used.

Sample Preparation:

  • A dilute solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote ionization.

Data Acquisition:

  • The sample solution is introduced into the mass spectrometer via direct infusion or through an LC column.

  • Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions.

  • The mass analyzer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

  • Tandem mass spectrometry (MS/MS) experiments can be performed by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualizations

The following diagrams illustrate the workflow and logical connections in the spectral analysis of this compound.

Caption: Workflow for the spectral analysis of this compound.

Structural_Elucidation_Logic cluster_inputs Spectral Data cluster_process Integration & Correlation cluster_output Outcome UV_Vis UV-Vis (Chromophore) Integration Correlate Spectroscopic Data with Proposed Structure UV_Vis->Integration IR IR (Functional Groups) IR->Integration NMR NMR (Connectivity) NMR->Integration MS MS (Molecular Formula) MS->Integration Structure Confirmed Structure of This compound Integration->Structure

Caption: Logical relationship for structural elucidation using spectral data.

References

Gatifloxacin Hydrochloride: A Technical Guide to its Dual Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, exhibits potent broad-spectrum antibacterial activity by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms underlying gatifloxacin's inhibitory action. It details the biochemical interactions, presents quantitative data on enzyme inhibition, and outlines the experimental protocols for assessing these activities. Visual representations of the mechanism and experimental workflows are provided to facilitate a comprehensive understanding for researchers in antibacterial drug discovery and development.

Introduction

The emergence of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antibacterial agents to inform the development of new therapeutics. Gatifloxacin hydrochloride's efficacy stems from its ability to disrupt critical DNA processes in bacteria, including replication, transcription, repair, and recombination, by inhibiting DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is a key attribute that contributes to its potent bactericidal activity and a reduced propensity for the development of resistance.[2] In Gram-negative bacteria, DNA gyrase is often the primary target, while topoisomerase IV is typically the main target in Gram-positive bacteria.[3]

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Gatifloxacin, like other fluoroquinolones, functions by trapping the enzyme-DNA complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step.[2] This leads to the accumulation of double-stranded DNA breaks, which are ultimately lethal to the bacterial cell.[3]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA compaction and replication.[2] Gatifloxacin binds to the GyrA subunit of the DNA gyrase-DNA complex, stabilizing the cleaved "gate" segment of DNA and preventing its resealing.[2]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells. Gatifloxacin interacts with the ParC subunit of topoisomerase IV, similarly trapping the enzyme-DNA cleavage complex and inhibiting the decatenation process.[2]

The C-8 methoxy group of gatifloxacin is thought to enhance its activity against DNA gyrase, contributing to its potent activity against a wide range of bacteria.[4]

Gatifloxacin_Mechanism cluster_Gyrase DNA Gyrase Inhibition cluster_TopoIV Topoisomerase IV Inhibition G_DNA Bacterial DNA G_Complex Gyrase-DNA Complex G_DNA->G_Complex G_Gyrase DNA Gyrase (GyrA/GyrB) G_Gyrase->G_Complex G_Cleavage Cleavage Complex (Transient DNA Break) G_Complex->G_Cleavage G_Supercoiling Negative Supercoiling & DNA Replication G_Cleavage->G_Supercoiling Re-ligation G_Stabilized Stabilized Cleavage Complex (Re-ligation Inhibited) G_Cleavage->G_Stabilized G_Gatifloxacin Gatifloxacin G_Gatifloxacin->G_Stabilized G_Breaks Double-Strand DNA Breaks G_Stabilized->G_Breaks G_Death Bacterial Cell Death G_Breaks->G_Death T_DNA Catenated Daughter Chromosomes T_Complex Topo IV-DNA Complex T_DNA->T_Complex T_TopoIV Topoisomerase IV (ParC/ParE) T_TopoIV->T_Complex T_Cleavage Cleavage Complex (Transient DNA Break) T_Complex->T_Cleavage T_Decatenation Decatenation & Chromosome Segregation T_Cleavage->T_Decatenation Re-ligation T_Stabilized Stabilized Cleavage Complex (Re-ligation Inhibited) T_Cleavage->T_Stabilized T_Gatifloxacin Gatifloxacin T_Gatifloxacin->T_Stabilized T_Breaks Double-Strand DNA Breaks T_Stabilized->T_Breaks T_Death Bacterial Cell Death T_Breaks->T_Death

Figure 1: Mechanism of Gatifloxacin Action

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of gatifloxacin is quantified by determining its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity.

Enzyme Bacterial Species Gatifloxacin IC50 (µg/mL) Reference
DNA GyraseEscherichia coli0.109[5]
Topoisomerase IVStaphylococcus aureus13.8[5]
DNA GyraseEnterococcus faecalis5.60
Topoisomerase IVEnterococcus faecalis4.24
DNA GyraseStreptococcus pneumoniae4.28 - 582
Topoisomerase IVStreptococcus pneumoniae1.90 - 35.2

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of gatifloxacin.

Purification of Recombinant DNA Gyrase and Topoisomerase IV

Objective: To obtain pure, active enzymes for in vitro inhibition assays.

Methodology:

  • Gene Cloning and Expression: The genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) from the target bacterium are cloned into expression vectors, typically with an affinity tag (e.g., His-tag). These vectors are then transformed into a suitable expression host, such as E. coli.

  • Cell Culture and Induction: The transformed bacterial cells are grown in a large-scale culture. Protein expression is induced by adding an inducing agent like isopropyl β-D-1-thiogalactopyranoside (IPTG).[6]

  • Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer.[7] Cell disruption is achieved through methods such as sonication or high-pressure homogenization.[6][7]

  • Affinity Chromatography: The crude cell lysate is clarified by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed to remove unbound proteins, and the tagged protein is eluted using a competitive ligand (e.g., imidazole).

  • Further Purification (Optional): Depending on the purity, further purification steps like ion-exchange or size-exclusion chromatography may be employed.

  • Protein Characterization: The purity of the enzyme subunits is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay. The purified subunits are stored at -80°C in a glycerol-containing buffer.[6]

Purification_Workflow start Start: Bacterial Culture with Expression Vector induction Induce Protein Expression (e.g., IPTG) start->induction harvest Harvest Cells (Centrifugation) induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarify Lysate (Centrifugation) lysis->clarification chromatography Affinity Chromatography (e.g., Ni-NTA) clarification->chromatography wash Wash Column chromatography->wash elution Elute Tagged Protein wash->elution characterization Assess Purity and Concentration (SDS-PAGE, Protein Assay) elution->characterization storage Store Purified Enzyme at -80°C characterization->storage end End: Purified Enzyme Subunits storage->end

Figure 2: Enzyme Purification Workflow
DNA Gyrase Supercoiling Inhibition Assay

Objective: To measure the inhibition of DNA gyrase's ability to introduce negative supercoils into relaxed circular DNA.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing reaction buffer (typically including Tris-HCl, KCl, MgCl2, DTT, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of gatifloxacin.

  • Enzyme Addition: The reaction is initiated by adding a defined amount of purified DNA gyrase. A control reaction without the inhibitor is also included.

  • Incubation: The reaction mixtures are incubated at 37°C for a specific time (e.g., 30-60 minutes) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Agarose Gel Electrophoresis: The DNA products are separated by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the supercoiled DNA band is quantified using densitometry. The IC50 value is calculated as the gatifloxacin concentration that reduces the amount of supercoiled DNA by 50% compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

Objective: To assess the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA).

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing reaction buffer, kDNA (a network of interlocked DNA minicircles), and a range of gatifloxacin concentrations.[8]

  • Enzyme Addition: The reaction is started by adding purified topoisomerase IV. A control reaction without the inhibitor is included.[8]

  • Incubation: The reactions are incubated at 37°C for a set period (e.g., 30 minutes).[8]

  • Reaction Termination: The reaction is stopped by the addition of a stop solution.[8]

  • Agarose Gel Electrophoresis: The reaction products are resolved on an agarose gel. Decatenated minicircles migrate into the gel, while the large kDNA network remains in the well.

  • Visualization and Quantification: The gel is stained and visualized. The amount of decatenated minicircles is quantified, and the IC50 value is determined as the gatifloxacin concentration that inhibits 50% of the decatenation activity.

Quinolone-Induced DNA Cleavage Assay

Objective: To measure the ability of gatifloxacin to stabilize the covalent enzyme-DNA cleavage complex.

Methodology:

  • Reaction Setup: A reaction mixture is prepared with reaction buffer, supercoiled plasmid DNA, and varying concentrations of gatifloxacin.[9]

  • Enzyme Addition: Purified DNA gyrase or topoisomerase IV is added to initiate the reaction.

  • Incubation: The mixture is incubated at 37°C for a defined time to allow for the formation of the cleavage complex.[9]

  • Complex Trapping: SDS and a protease (e.g., proteinase K) are added to the reaction. SDS denatures the enzyme, trapping it covalently bound to the DNA at the cleavage site. Proteinase K digests the enzyme, leaving a small peptide attached to the DNA.[9]

  • Agarose Gel Electrophoresis: The DNA is analyzed by agarose gel electrophoresis. The formation of a linear DNA band from the supercoiled plasmid indicates a double-stranded break.

  • Visualization and Quantification: The gel is stained and visualized. The intensity of the linear DNA band is quantified to determine the concentration of gatifloxacin that produces the maximum amount of cleaved DNA.

Assay_Workflow cluster_Supercoiling DNA Gyrase Supercoiling Assay cluster_Decatenation Topoisomerase IV Decatenation Assay cluster_Cleavage DNA Cleavage Assay S_Setup Prepare Reaction Mix: Buffer, Relaxed Plasmid, Gatifloxacin S_Enzyme Add DNA Gyrase S_Setup->S_Enzyme S_Incubate Incubate at 37°C S_Enzyme->S_Incubate S_Stop Stop Reaction (EDTA/SDS) S_Incubate->S_Stop S_Gel Agarose Gel Electrophoresis S_Stop->S_Gel S_Analyze Visualize & Quantify Supercoiled DNA S_Gel->S_Analyze D_Setup Prepare Reaction Mix: Buffer, kDNA, Gatifloxacin D_Enzyme Add Topoisomerase IV D_Setup->D_Enzyme D_Incubate Incubate at 37°C D_Enzyme->D_Incubate D_Stop Stop Reaction D_Incubate->D_Stop D_Gel Agarose Gel Electrophoresis D_Stop->D_Gel D_Analyze Visualize & Quantify Decatenated Minicircles D_Gel->D_Analyze C_Setup Prepare Reaction Mix: Buffer, Supercoiled Plasmid, Gatifloxacin C_Enzyme Add DNA Gyrase or Topo IV C_Setup->C_Enzyme C_Incubate Incubate at 37°C C_Enzyme->C_Incubate C_Trap Trap Complex (SDS/Proteinase K) C_Incubate->C_Trap C_Gel Agarose Gel Electrophoresis C_Trap->C_Gel C_Analyze Visualize & Quantify Linear DNA C_Gel->C_Analyze

Figure 3: Experimental Assay Workflows

Conclusion

This compound's potent antibacterial activity is a direct consequence of its dual inhibition of bacterial DNA gyrase and topoisomerase IV. This technical guide has provided a detailed overview of the molecular mechanisms, quantitative inhibitory data, and the experimental protocols necessary to evaluate these interactions. A thorough understanding of these fundamental processes is crucial for the rational design of new antibacterial agents that can overcome existing resistance mechanisms and for the effective application of gatifloxacin in clinical settings. The provided methodologies and data serve as a valuable resource for researchers dedicated to advancing the field of antibacterial drug discovery.

References

Exploring the Antibacterial Spectrum of Gatifloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gatifloxacin hydrochloride is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum antibacterial activity.[1][2][3] It is effective against a wide array of Gram-positive and Gram-negative bacteria, as well as atypical pathogens.[1][2][3] The bactericidal action of Gatifloxacin is attributed to its ability to inhibit essential bacterial enzymes, specifically DNA gyrase (topoisomerase II) and topoisomerase IV.[1][4][5] This inhibition disrupts the processes of DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[1][4][5] This technical guide provides an in-depth exploration of the antibacterial spectrum of this compound, complete with quantitative data, experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Mechanism of Action: Dual Inhibition of Topoisomerases

Gatifloxacin's primary mechanism of action involves the dual inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][4][5] In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[6][7]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for initiating DNA replication and transcription.[5][8] Gatifloxacin binds to the A subunit of DNA gyrase, preventing the re-ligation of the DNA strands after cleavage, which halts the supercoiling process and, consequently, DNA replication.[5][9]

  • Topoisomerase IV: This enzyme plays a vital role in the segregation of replicated chromosomal DNA into daughter cells during cell division.[5][8] Gatifloxacin's interaction with topoisomerase IV inhibits the decatenation of interlinked daughter chromosomes, leading to an interruption of cell division.[5][9]

The 8-methoxy group on the quinolone ring of Gatifloxacin enhances its activity against Gram-positive bacteria and reduces the likelihood of resistance development compared to older fluoroquinolones.[6][10]

Gatifloxacin_Mechanism cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Gatifloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Gatifloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Bacterial_Cell_Death Bacterial Cell Death Cell_Division Cell Division Topoisomerase_IV->Cell_Division enables DNA_Replication->Bacterial_Cell_Death Cell_Division->Bacterial_Cell_Death

Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Antibacterial Spectrum of this compound

Gatifloxacin exhibits a broad spectrum of activity, encompassing a variety of clinically relevant pathogens. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC90 value represents the concentration required to inhibit 90% of the tested isolates.

Gram-Positive Bacteria

Gatifloxacin demonstrates potent activity against many Gram-positive organisms, including strains that are resistant to other classes of antibiotics.[3] It is generally more potent than ciprofloxacin and ofloxacin against staphylococci, streptococci, pneumococci, and enterococci.[2]

Bacterial SpeciesMIC90 (mg/L)
Staphylococcus aureus (oxacillin-susceptible)≤0.5
Staphylococcus epidermidis0.08 - 0.57
Streptococcus pneumoniae (penicillin-resistant)≤0.5
Streptococcus pyogenes0.08 - 0.57
Streptococcus viridans0.22
Enterococcus faecalis0.08 - 0.57
Bacillus cereus0.08 - 0.57

Note: Data compiled from multiple sources.[2][11][12]

Gram-Negative Bacteria

Gatifloxacin is also effective against a wide range of Gram-negative bacteria.[8] While ciprofloxacin may show greater potency against some species like Pseudomonas aeruginosa, gatifloxacin maintains good activity against many Enterobacteriaceae and other significant Gram-negative pathogens.[2][7]

Bacterial SpeciesMIC90 (mg/L)
Haemophilus influenzae≤0.03
Moraxella catarrhalis≤0.03
Neisseria gonorrhoeae0.016 - 0.06
Escherichia coli0.06 to >4
Klebsiella pneumoniae0.25 - 2
Enterobacter aerogenesData suggests high susceptibility
Enterobacter spp.0.5 - 1
Proteus mirabilis2 - 16
Pseudomonas aeruginosa1.28
Stenotrophomonas maltophilia4

Note: Data compiled from multiple sources.[2][11][12][13]

Atypical and Other Bacteria

Gatifloxacin exhibits excellent activity against atypical respiratory pathogens and certain anaerobes and mycobacteria.[2][5] It is notably more potent against these organisms than many other quinolones.[2]

Bacterial SpeciesMIC90 (mg/L)
Chlamydophila (Chlamydia) pneumoniae0.03 - 0.5
Mycoplasma pneumoniae0.03 - 0.5
Legionella spp.0.03 - 0.06
Mycobacterium tuberculosis0.25
Bacteroides fragilisActive
Clostridium difficileActive
Nocardia asteroidesData suggests high susceptibility
Mycobacterium chelonaeData suggests high susceptibility

Note: Data compiled from multiple sources.[2][11][12]

Experimental Protocols

The antibacterial spectrum of an antibiotic is primarily determined through in vitro susceptibility testing. The following are standard methodologies used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Gatifloxacin Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (typically 5 x 10^5 colony-forming units [CFU]/mL).

  • Inoculation: Each dilution of the antibiotic is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are also included.

  • Incubation: The inoculated tubes or microtiter plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours).

  • Interpretation: The MIC is recorded as the lowest concentration of Gatifloxacin that shows no visible turbidity (growth).

MIC_Workflow start Start prep_antibiotic Prepare Serial Dilutions of Gatifloxacin start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Dilutions with Bacteria prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 18-24 hours inoculate->incubate read_results Observe for Turbidity incubate->read_results determine_mic Determine MIC (Lowest concentration with no growth) read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed to determine the lowest concentration of an antibiotic that kills a specific percentage (usually 99.9%) of the initial bacterial inoculum.

Methodology:

  • Perform MIC Assay: An MIC test is conducted as described above.

  • Subculturing: A small aliquot from each tube or well that shows no visible growth in the MIC assay is plated onto an antibiotic-free agar medium.

  • Incubation: The agar plates are incubated for 24-48 hours.

  • Interpretation: The MBC is the lowest concentration of Gatifloxacin that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Mechanisms of Resistance

Bacterial resistance to Gatifloxacin can emerge through several mechanisms:

  • Target Enzyme Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of Gatifloxacin to these enzymes.[5][6][7]

  • Efflux Pumps: Some bacteria possess or can acquire efflux pumps that actively transport Gatifloxacin out of the cell, preventing it from reaching its intracellular targets.[5][14]

  • Reduced Permeability: Changes in the bacterial cell wall, such as alterations in porin channels in Gram-negative bacteria, can limit the influx of the antibiotic.[14]

Notably, due to its dual-targeting mechanism, mutations in both DNA gyrase and topoisomerase IV are often required to confer high-level resistance to Gatifloxacin.[6][10]

Conclusion

This compound is a potent, broad-spectrum fluoroquinolone with excellent activity against a wide range of Gram-positive, Gram-negative, and atypical bacteria. Its dual mechanism of action, inhibiting both DNA gyrase and topoisomerase IV, contributes to its efficacy and may lower the potential for the development of resistance. The quantitative data presented in this guide underscores its value in treating a variety of bacterial infections. Understanding its antibacterial spectrum and the standardized protocols for its evaluation is crucial for its effective use in clinical and research settings.

References

Gatifloxacin Hydrochloride: A Comprehensive Technical Guide on its Potential as a Broad-Spectrum Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin is a fourth-generation 8-methoxyfluoroquinolone, a synthetic broad-spectrum antibacterial agent.[1][2] It is utilized for both oral and intravenous administration and is also available in ophthalmic solutions.[1] This technical guide provides an in-depth analysis of gatifloxacin hydrochloride, focusing on its mechanism of action, antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and the mechanisms of resistance. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Gatifloxacin's bactericidal activity is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of DNA replication and transcription.[4] Gatifloxacin targets the A subunit of DNA gyrase, preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-stranded breaks in the bacterial chromosome, ultimately halting DNA replication.[3][4] Gatifloxacin exhibits a significantly higher affinity for bacterial DNA gyrase—reportedly 100 times more—than for its mammalian counterparts, which contributes to its selective toxicity.[1]

  • Topoisomerase IV: This enzyme is primarily involved in the segregation of replicated chromosomal DNA into daughter cells during cell division.[3] Gatifloxacin interferes with the B subunit of topoisomerase IV, inhibiting its ability to decatenate the interlinked daughter chromosomes.[3][4]

This dual-targeting mechanism confers a high degree of efficacy against a wide range of bacterial pathogens.[4]

Gatifloxacin_Mechanism_of_Action cluster_replication DNA Replication & Transcription cluster_division Cell Division DNA_Gyrase DNA Gyrase (Topoisomerase II) Negative_Supercoiling Negative Supercoiling of DNA DNA_Gyrase->Negative_Supercoiling DNA_Replication_Transcription DNA Replication & Transcription Negative_Supercoiling->DNA_Replication_Transcription Bacterial_Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Bacterial_Cell_Death Inhibition leads to Topoisomerase_IV Topoisomerase IV Decatenation Decatenation of Daughter Chromosomes Topoisomerase_IV->Decatenation Cell_Division Bacterial Cell Division Decatenation->Cell_Division Cell_Division->Bacterial_Cell_Death Inhibition leads to Gatifloxacin Gatifloxacin Hydrochloride Gatifloxacin->DNA_Gyrase Inhibits Gatifloxacin->Topoisomerase_IV Inhibits

Figure 1: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

Gatifloxacin demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria, as well as atypical pathogens and some anaerobes.[5][6][7][8] Its enhanced activity against Gram-positive organisms, particularly Streptococcus pneumoniae, is a key feature.[5][9]

Gram-Positive Activity

Gatifloxacin is highly active against many Gram-positive pathogens.[5][9] Studies have shown it to be more potent than older fluoroquinolones like ciprofloxacin and levofloxacin against these organisms.[2][10]

PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus (MSSA)-≤0.39
Staphylococcus epidermidis--
Streptococcus pneumoniae-≤0.39
Streptococcus pyogenes-≤0.39
Streptococcus viridans-0.22
Enterococcus faecalis-25
Table 1: In Vitro Activity of Gatifloxacin Against Key Gram-Positive Pathogens.[2][10][11]
Gram-Negative Activity

Gatifloxacin retains broad-spectrum activity against Gram-negative bacteria, comparable to other fluoroquinolones.[2][5] It is effective against common pathogens responsible for respiratory and urinary tract infections.[6][12]

PathogenMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Escherichia coli-≤0.39
Klebsiella pneumoniae-≤0.39
Haemophilus influenzae-0.025
Moraxella catarrhalis-0.05
Neisseria gonorrhoeae-0.063
Pseudomonas aeruginosa-1.28 - 3.13
Table 2: In Vitro Activity of Gatifloxacin Against Key Gram-Negative Pathogens.[2][11][13]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of gatifloxacin is characterized by excellent oral bioavailability, extensive tissue penetration, and a half-life that supports once-daily dosing.[14][15]

ParameterValue
Oral Bioavailability 96%[1][15]
Protein Binding 20%[1][7]
Volume of Distribution ~1.8 L/kg[15][16]
Elimination Half-life (t½) 7.8 - 10.8 hours[7][16]
Metabolism Limited (<1% of dose)[1]
Primary Excretion Route Renal (>80% unchanged)[14][15]
Cmax (400 mg dose) 4.77 ± 0.76 mg/L[16]
AUC₀₋₂₄ (400 mg dose) 44.4 ± 9.2 mgh/L[16]
Table 3: Key Pharmacokinetic Parameters of Gatifloxacin.[1][7][14][15][16]

The pharmacodynamic parameters that correlate with clinical and microbiological success for fluoroquinolones are the ratio of the maximum unbound drug concentration to the MIC (Cmax/MIC) and the ratio of the 24-hour unbound area under the concentration-time curve to the MIC (AUC₀₋₂₄/MIC).[14] For Gram-negative infections, a Cmax/MIC of ≥10 and an AUC₀₋₂₄/MIC of ≥125 are associated with favorable outcomes.[14] For Streptococcus pneumoniae, an AUC₀₋₂₄/MIC of ≥30 is suggested.[14]

Clinical Efficacy

Gatifloxacin has demonstrated excellent clinical and bacteriological efficacy in numerous clinical trials for a variety of infections.[17][18]

Respiratory Tract Infections

In large-scale clinical trials, gatifloxacin has been shown to be safe and effective for community-acquired respiratory tract infections.[17][19]

IndicationGatifloxacin Efficacy (Cure/Improvement)Comparator Efficacy
Community-Acquired Pneumonia (CAP) 95.8% - 97%[18][20]91% - 94% (Levofloxacin, Clarithromycin, Ceftriaxone)[18]
Acute Exacerbation of Chronic Bronchitis (AECB) 89% - 96.1%[20][21]77% (Cefuroxime axetil)[21]
Acute Sinusitis 96.4%[20]-
Table 4: Clinical Efficacy of Gatifloxacin in Respiratory Tract Infections.[18][20][21]
Urinary Tract Infections

Gatifloxacin is effective in treating both uncomplicated and complicated urinary tract infections (UTIs).[13][22]

IndicationGatifloxacin Efficacy (Clinical/Bacteriological)Comparator Efficacy (Clinical/Bacteriological)
Uncomplicated UTI (Single 400mg dose) 93% / 90%[23]93% / 89% (Ciprofloxacin 3-day)[23]
Complicated UTI >90% / 92%[22]>90% / 83% (Ciprofloxacin)[22]
Pyelonephritis >90% / 92%[22]>90% / 85% (Ciprofloxacin)[22]
Chronic Prostatitis 71.2% (Responder Rate)[24]-
Cystitis 88.4% (Responder Rate)[24]-
Table 5: Clinical Efficacy of Gatifloxacin in Urinary Tract Infections.[22][23][24]
Bacterial Conjunctivitis

Topical ophthalmic solutions of gatifloxacin have proven superior to vehicle in treating bacterial conjunctivitis.[25][26]

Study OutcomeGatifloxacin 0.3% / 0.5%Vehicle/Placebo
Clinical Cure Rate 58% - 77%[25][26]45% - 58%[25][26]
Microbiological Eradication Rate 90% - 92%[25][26]70% - 72%[25]
Table 6: Clinical Efficacy of Gatifloxacin Ophthalmic Solution in Bacterial Conjunctivitis.[25][26]

Mechanisms of Resistance

The development of bacterial resistance to gatifloxacin is a concern, as with all antibiotics.[3] The primary mechanisms include:

  • Target Enzyme Mutations: Mutations in the genes encoding DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE or grlA, grlB in S. aureus) can reduce the binding affinity of gatifloxacin to its targets.[3][27] Notably, for some bacteria like S. aureus, mutations in both topoisomerase IV and gyrase are required for clinically significant resistance to gatifloxacin, a higher barrier compared to some earlier quinolones.[27][28]

  • Efflux Pumps: Overexpression of efflux pumps, such as NorA in S. aureus, can actively transport gatifloxacin out of the bacterial cell, reducing its intracellular concentration.[3][4] However, the NorA efflux pump appears to have a minimal effect on gatifloxacin's MIC.[28]

  • Reduced Permeability: Alterations in the bacterial outer membrane can decrease the permeability of the cell to the antibiotic.[4]

Gatifloxacin_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms Bacterial_Population Susceptible Bacterial Population Selection_Pressure Selective Pressure (Gatifloxacin Exposure) Bacterial_Population->Selection_Pressure Target_Mutation Target Site Mutation (gyrA, parC, etc.) Selection_Pressure->Target_Mutation Selects for Efflux_Pump Efflux Pump Overexpression Selection_Pressure->Efflux_Pump Selects for Permeability Reduced Outer Membrane Permeability Selection_Pressure->Permeability Selects for Resistant_Strain Resistant Bacterial Strain Target_Mutation->Resistant_Strain Efflux_Pump->Resistant_Strain Permeability->Resistant_Strain

Figure 2: Logical relationship of bacterial resistance development.

Experimental Protocols

Antibacterial Susceptibility Testing

The in vitro activity of gatifloxacin is typically determined using standardized methods as recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI), formerly NCCLS.

  • Agar Dilution Method: This method is used for the determination of the Minimum Inhibitory Concentration (MIC).

    • Preparation of Media: Serial twofold dilutions of gatifloxacin are prepared and incorporated into molten Mueller-Hinton agar.

    • Inoculum Preparation: Bacterial isolates are cultured to a standardized turbidity (e.g., 0.5 McFarland standard).

    • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of the gatifloxacin-containing agar plates.

    • Incubation: Plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35°C for 18-24 hours).

    • MIC Determination: The MIC is recorded as the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.[12]

  • Kirby-Bauer Disk Diffusion Method: This is a qualitative or semi-quantitative method to assess susceptibility.

    • Inoculation: A standardized bacterial inoculum is swabbed uniformly across the surface of a Mueller-Hinton agar plate.

    • Disk Application: A paper disk impregnated with a standard amount of gatifloxacin (e.g., 5 µg) is placed on the agar surface.

    • Incubation: The plate is incubated under standard conditions.

    • Measurement: The diameter of the zone of growth inhibition around the disk is measured.

    • Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoints.[12]

Antimicrobial_Susceptibility_Testing_Workflow cluster_agar_dilution Agar Dilution (MIC) cluster_disk_diffusion Disk Diffusion (Susceptibility) Start Start: Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) Start->Inoculum_Prep Prepare_Plates Prepare Agar Plates with Serial Dilutions of Gatifloxacin Inoculum_Prep->Prepare_Plates Prepare_Agar Prepare Mueller-Hinton Agar Plate Inoculum_Prep->Prepare_Agar Inoculate_Plates Spot Inoculum onto Plates Prepare_Plates->Inoculate_Plates Incubate_Plates Incubate (e.g., 35°C, 18-24h) Inoculate_Plates->Incubate_Plates Read_MIC Determine MIC: Lowest Concentration with No Growth Incubate_Plates->Read_MIC Swab_Plate Swab Plate with Inoculum Prepare_Agar->Swab_Plate Apply_Disk Apply Gatifloxacin Disk Swab_Plate->Apply_Disk Incubate_Disk Incubate (e.g., 35°C, 16-18h) Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone Interpret_Result Interpret as S, I, or R Measure_Zone->Interpret_Result

Figure 3: Experimental workflow for antimicrobial susceptibility testing.
Clinical Trial Design

The clinical efficacy and safety of gatifloxacin have been evaluated in numerous multicenter, randomized, double-blind, comparative studies.[22][23]

  • Patient Population: Patients with a confirmed clinical and, where applicable, microbiological diagnosis of the infection under study (e.g., complicated UTI, community-acquired pneumonia).

  • Randomization: Patients are randomly assigned to receive either gatifloxacin or a comparator drug (e.g., ciprofloxacin, levofloxacin).

  • Blinding: In double-blind studies, neither the patient nor the investigator knows which treatment is being administered.

  • Treatment Regimen: Gatifloxacin is typically administered at 400 mg once daily, while the comparator drug is given at its standard dosage. Treatment duration varies by indication (e.g., 7-10 days for complicated UTI).[22]

  • Efficacy Assessment:

    • Clinical Efficacy: Assessed at test-of-cure visits (e.g., 5-11 days post-treatment) based on the resolution of signs and symptoms.

    • Bacteriological Efficacy: Assessed by culture at baseline and post-treatment to determine pathogen eradication.

  • Safety Assessment: Adverse events are monitored and recorded throughout the study.

Synthesis Overview

The synthesis of this compound has been approached through various routes. A common method starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[8][29] The process involves a series of reactions including acylation, condensation, decarboxylation, cyclization, hydrolysis, and finally, condensation with 2-methylpiperazine to form the gatifloxacin base, which is then converted to the hydrochloride salt.[29][30] Optimized processes aim for high yields and purity suitable for pharmaceutical use.[30]

Conclusion

This compound is a potent, broad-spectrum fourth-generation fluoroquinolone with a favorable pharmacokinetic profile that allows for convenient once-daily dosing. Its dual mechanism of action against DNA gyrase and topoisomerase IV provides excellent activity against a wide array of Gram-positive and Gram-negative pathogens. Extensive clinical trials have confirmed its efficacy and safety in the treatment of respiratory tract infections, urinary tract infections, and bacterial conjunctivitis. While the emergence of resistance remains a critical consideration, gatifloxacin's requirement for dual mutations in some key pathogens may offer an advantage over older agents. This compound continues to be a valuable agent in the antibacterial armamentarium.

References

Discovery and history of Gatifloxacin hydrochloride development

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Development of Gatifloxacin Hydrochloride

Introduction

Gatifloxacin is a synthetic, fourth-generation 8-methoxyfluoroquinolone antibiotic renowned for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria.[1][2] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, pharmacokinetic and pharmacodynamic properties, and the eventual market withdrawal of its systemic formulations due to significant safety concerns. The journey of Gatifloxacin from a promising antibiotic to a restricted-use medication offers critical insights into the complexities of drug development and post-marketing surveillance.

Discovery and Commercial History

The development of Gatifloxacin began in the late 1980s, led by Kyorin Pharmaceutical Co., Ltd. in Japan.[3][4] The compound was patented in 1986 and initially identified by the designation AM-1155.[3][5]

  • Initial Discovery: Kyorin Pharmaceuticals first synthesized the compound as a hemihydrate, which, despite its potent antibacterial activity, presented formulation challenges due to its hygroscopic nature, leading to poor tablet disintegration and dissolution.[4]

  • Formulation Advancement: In the mid-1990s, Kyorin developed a more stable sesquihydrate form with improved physicochemical properties, which was selected for further clinical development.[4]

  • Licensing and Commercialization: In 1996, Kyorin licensed the compound to Bristol-Myers Squibb (BMS).[4] BMS introduced Gatifloxacin to the market in 1999 under the brand name Tequin® for the treatment of respiratory tract infections.[1][5] Allergan later commercialized Gatifloxacin as an ophthalmic solution under the brand names Zymar® and Zymaxid®.[5][6]

  • Market Withdrawal: Despite its efficacy, systemic Gatifloxacin (Tequin®) was linked to severe and potentially fatal blood sugar disturbances (dysglycemia).[7][8] Following numerous reports and a petition from the consumer group Public Citizen, Bristol-Myers Squibb voluntarily withdrew Tequin® from the U.S. and Canadian markets in May 2006 and returned the rights to Kyorin.[5] Subsequently, Kyorin and its partner Dainippon Sumitomo Pharma also discontinued sales in Japan in September 2008.[9][10] Ophthalmic formulations remain available due to their very low systemic absorption and well-tolerated safety profile.[5]

cluster_Kyorin Kyorin Pharmaceutical (Japan) cluster_BMS Bristol-Myers Squibb (USA) cluster_Allergan Allergan (USA) cluster_Japan Japan Market K1 Late 1980s: Discovery of AM-1155 (Gatifloxacin) K2 1986: Patent Filed K1->K2 K3 Mid-1990s: Development of stable sesquihydrate form K2->K3 B1 1996: Licenses Gatifloxacin from Kyorin K3->B1 Licensing Agreement J1 2002: Launch as Gatiflo® K3->J1 B2 1999: Market launch as Tequin® B1->B2 B3 Feb 2006: FDA strengthens dysglycemia warnings B2->B3 A1 2003: Market launch of Zymar® (ophthalmic solution) B2->A1 Parallel Development B4 May 2006: Withdraws Tequin® from US & Canadian markets B3->B4 J2 Sept 2008: Kyorin & Dainippon halt sales J1->J2

Caption: Gatifloxacin Development and Withdrawal Timeline.

Chemical Properties and Synthesis

Gatifloxacin is chemically known as (±)-1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid.[2][11] Its empirical formula is C₁₉H₂₂FN₃O₄, with a molecular weight of approximately 375.4 g/mol .[2][6]

Synthesis Overview

The synthesis of Gatifloxacin has been described in several patents, with U.S. Patent 4,980,470 being one of the earliest.[11][12] The core synthetic route involves a nucleophilic substitution reaction.

Experimental Protocol: General Synthesis

A common method for synthesizing Gatifloxacin involves the following steps:

  • Reaction Setup: A reaction mixture is prepared containing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinoline carboxylic acid and 2-methylpiperazine.[11]

  • Solvent: A dipolar aprotic solvent, such as Dimethyl sulfoxide (DMSO), is used as the reaction medium.[11][12]

  • Reaction Conditions: The mixture is heated to a temperature between 40°C and 70°C.[11] The reaction can be carried out in the presence of an acid acceptor like potassium carbonate to neutralize the hydrogen fluoride generated during the reaction.[12]

  • Borate Intermediate (Alternative Route): To improve yields and allow for milder reaction conditions (ambient temperature), an alternative synthesis was developed using a borate intermediate. This method, described in U.S. Patent 4,997,943, involves creating a boron chelate to activate position 7 of the quinolone ring for substitution.[11][13]

  • Purification: The final product is isolated and purified, often through recrystallization from a solvent like methanol, to yield Gatifloxacin sesquihydrate.[14][15]

Mechanism of Action

As a fourth-generation fluoroquinolone, Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (Topoisomerase II) and Topoisomerase IV.[1][3][6] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[6] The 8-methoxy group at position 8 is believed to decrease the rate at which Gram-positive bacteria develop resistance.[16]

  • Inhibition of DNA Gyrase: Prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription.

  • Inhibition of Topoisomerase IV: Interferes with the separation of replicated daughter DNA strands, thereby blocking cell division.

This dual-target mechanism makes it more difficult for bacteria to develop resistance through a single-step mutation.

cluster_bacteria Bacterial Cell G Gatifloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) G->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV G->Topo_IV Inhibits Replication DNA Replication & Transcription DNA_Gyrase->Replication Required for Segregation Chromosome Segregation Topo_IV->Segregation Required for Death Bacterial Cell Death Replication->Death Segregation->Death

Caption: Gatifloxacin Mechanism of Action.

Pharmacokinetics and Pharmacodynamics

Gatifloxacin exhibits favorable pharmacokinetic properties, characterized by high oral bioavailability and broad tissue distribution.[17]

Pharmacokinetic Profile

The key pharmacokinetic parameters for Gatifloxacin in adults are summarized below.

ParameterValueReference(s)
Oral Bioavailability ~96%[17][18]
Protein Binding ~20%[5][17]
Volume of Distribution (Vdss) ~1.5 - 1.8 L/kg[17][18]
Elimination Half-life (t₁/₂) ~7 - 14 hours[5]
Metabolism Minimal; does not utilize Cytochrome P450[17][19]
Primary Excretion Route Renal (>80% as unchanged drug)[17][19]

Experimental Protocol: Pharmacokinetic Assessment

A representative pharmacokinetic study in healthy male subjects involved an escalated dosing regimen:

  • Initial Dose: A single 2-drop dose of Gatifloxacin ophthalmic solution (0.3% or 0.5%) was administered to one eye.

  • Multiple Dosing (7 days): This was followed by a regimen of 2 drops administered four times daily for 7 days.

  • Intensive Dosing (3 days): Finally, the dosage was increased to 2 drops eight times daily for 3 days.

  • Sample Collection & Analysis: Serum samples were collected at various time points throughout the study. Gatifloxacin concentrations were quantified using validated methods like high-performance liquid chromatography (HPLC). In this specific ophthalmic study, serum levels were consistently below the lower limit of quantification (5 ng/mL), demonstrating minimal systemic absorption from topical use.[2]

Pharmacodynamics

Gatifloxacin's efficacy is linked to its concentration-dependent bactericidal activity. The key pharmacodynamic indices that predict clinical success are the ratio of the maximum serum concentration to the minimum inhibitory concentration (Cmax/MIC) and the ratio of the area under the curve to the MIC (AUC/MIC).[17] Studies have shown these parameters for Gatifloxacin to be favorable against common pathogens like Streptococcus pneumoniae and Staphylococcus aureus.[20]

Clinical Efficacy

Gatifloxacin was approved for treating a range of infections, including community-acquired pneumonia, bronchitis, sinusitis, and urinary tract infections.[2][16] Its ophthalmic formulation has been extensively studied for bacterial conjunctivitis.

Efficacy in Bacterial Conjunctivitis

Clinical trials have demonstrated the efficacy of Gatifloxacin ophthalmic solution for treating bacterial conjunctivitis.

Trial PhaseDosing RegimenPrimary EndpointGatifloxacin GroupVehicle/Placebo GroupP-valueReference(s)
Phase III (Zymar®) 5 daysClinical Cure Rate (Day 5-7)77% (40/52)58% (28/48)<0.05[21]
Phase III (Zymar®) 5 daysMicrobiological Eradication92% (48/52)72% (34/48)<0.05[21]
Phase III (Pooled Data) 5 days, twice dailyClinical Success (Day 6)58.0%45.5%P=0.001[22]

Experimental Protocol: Phase III Bacterial Conjunctivitis Trial

A typical Phase III trial design to evaluate Gatifloxacin for bacterial conjunctivitis is as follows:

  • Study Design: A multicenter, double-masked, randomized, vehicle-controlled study.[22]

  • Patient Population: Patients aged one year or older with a clinical diagnosis of acute bacterial conjunctivitis and positive conjunctival cultures. Exclusion criteria include symptoms lasting over 96 hours or signs of viral/allergic conjunctivitis.[22][23]

  • Intervention: Patients are randomized to receive either Gatifloxacin ophthalmic solution (e.g., 0.5%) or a matching vehicle solution. The dosing regimen is typically one drop administered twice daily for 5 days.[22]

  • Primary Endpoint: The primary efficacy endpoint is "clinical success," defined as the complete absence (a score of 0) of both conjunctival hyperemia (redness) and conjunctival discharge in the study eye at the final visit (e.g., Day 6).[22][23]

  • Assessment: Ocular signs are assessed by an investigator using a standardized 4-point severity scale (0=none, 1=mild, 2=moderate, 3=severe).[23] Microbiological samples are collected at baseline and follow-up visits to determine the eradication rate of causative pathogens.

cluster_arms Treatment Arms (5 Days) P Patient Population (≥1 year old with bacterial conjunctivitis) R Randomization P->R G_Arm Gatifloxacin 0.5% (Twice Daily) R->G_Arm Group 1 V_Arm Vehicle Control (Twice Daily) R->V_Arm Group 2 E Endpoint Assessment (Day 6) G_Arm->E V_Arm->E S Primary Outcome: Clinical Success (Discharge=0 & Hyperemia=0) E->S

Caption: Workflow for a Phase III Bacterial Conjunctivitis Trial.

Adverse Effects and Safety Profile

The primary safety concern that led to the withdrawal of systemic Gatifloxacin was its association with dysglycemia.

Dysglycemia: Hypoglycemia and Hyperglycemia

Numerous case reports and two large case-control studies demonstrated a significantly increased risk of both hypoglycemia and hyperglycemia with Gatifloxacin compared to other antibiotics like macrolides.[7][8]

  • Hypoglycemia: In one study of older adults, Gatifloxacin was associated with a four-fold increased risk of hypoglycemia requiring hospital treatment compared to macrolides.[7]

  • Hyperglycemia: The same study found an almost 17-fold increased risk of hyperglycemia.[7] The risk was present in patients with and without pre-existing diabetes.[8]

Mechanism of Dysglycemia: The hypoglycemic effect is thought to result from the blockade of ATP-dependent potassium (KATP) channels in pancreatic beta-cells, which stimulates insulin release.[24] The mechanism for hyperglycemia is less well understood but may involve vacuolation of pancreatic beta cells, leading to reduced insulin levels over time.[3]

cluster_beta Pancreatic Beta-Cell G Gatifloxacin K_Channel ATP-sensitive Potassium Channel (KATP) G->K_Channel Blocks Depolarization Membrane Depolarization K_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Opens Depolarization->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Insulin Insulin Release Ca_Influx->Insulin Hypoglycemia Hypoglycemia Insulin->Hypoglycemia Causes

References

Methodological & Application

Application Notes and Protocols for HPLC-Based Quantification of Gatifloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of a variety of bacterial infections. Accurate and reliable quantification of Gatifloxacin hydrochloride in bulk drug and pharmaceutical formulations is crucial for quality control and ensuring therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides detailed application notes and protocols for the development and validation of an HPLC method for the quantification of this compound.

Chromatographic Conditions

A robust and reproducible HPLC method for this compound has been developed and validated. The method utilizes a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. UV detection is employed for quantification.

Experimental Protocols

Preparation of Solutions

1.1. Mobile Phase Preparation:

  • Method 1 (Phosphate Buffer): Prepare a 0.02 M disodium hydrogen phosphate buffer. Mix the buffer with acetonitrile in a ratio of 75:25 (v/v). Adjust the pH of the final mixture to 3.3 using orthophosphoric acid.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

  • Method 2 (Trifluoroacetic Acid Buffer): Prepare a 0.1% Trifluoroacetic acid solution in water (Mobile Phase A). Use 100% acetonitrile as Mobile Phase B.[2] The mobile phase for analysis is a mixture of these two phases, typically in a gradient or isocratic mode. A common diluent is a 50:50 (v/v) mixture of acetonitrile and water.[2]

  • Method 3 (Hydrotropic Mobile Phase): Prepare a 3% sodium benzoate solution in water and adjust the pH to 6.5. This can be used as an eco-friendly mobile phase.[3]

1.2. Standard Stock Solution Preparation:

  • Accurately weigh about 35.00 mg of Gatifloxacin working standard and transfer it to a 100 mL volumetric flask.

  • Add approximately 50 mL of diluent (e.g., 50:50 acetonitrile:water) and sonicate to dissolve.[2]

  • Dilute to the mark with the diluent and mix well. This will give a stock solution of 350 µg/mL.

1.3. Preparation of Working Standard Solutions and Calibration Curve:

  • From the stock solution, prepare a series of working standard solutions by appropriate dilutions with the mobile phase to achieve concentrations in the desired linear range (e.g., 4.0–40 μg/mL).[1]

  • Inject each concentration into the HPLC system and record the peak area.

  • Construct a calibration curve by plotting the peak area versus the concentration of Gatifloxacin.

1.4. Sample Preparation (for Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of Gatifloxacin and transfer it to a volumetric flask.

  • Add a suitable volume of diluent, sonicate to dissolve the active ingredient, and then dilute to the mark with the diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Analysis
  • Instrument: A High-Performance Liquid Chromatograph equipped with a UV-Visible detector.

  • Column: A reversed-phase C18 column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 μm) is commonly used.[1] Other C18 columns like Zorbax Eclipse C18 (50 x 4.6 mm, 5µm) or Shimadzu ODS-C18 (250 × 4.6 mm × 5 μm) can also be employed.[2][3]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][2]

  • Injection Volume: 10-20 µL.[1][2]

  • Detection Wavelength: Gatifloxacin can be detected at 293 nm or 220 nm.[1][2]

  • Column Temperature: The analysis is typically performed at ambient temperature (e.g., 25 ± 2 °C or 35°C).[1][2]

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability of the method to exclusively measure the analyte in the presence of other components. This can be evaluated by analyzing a blank, a placebo, and the drug substance.

  • Linearity: The linearity of the method should be established by analyzing a series of concentrations of the standard solution. A linear relationship between the peak area and concentration should be observed, with a correlation coefficient (r²) greater than 0.999.[1]

  • Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is spiked into the sample at different concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery should be within an acceptable range, typically 98-102%.

  • Precision: The precision of the method is evaluated by performing replicate injections of the same standard solution (repeatability or intra-day precision) and on different days (intermediate precision or inter-day precision). The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters indicate the sensitivity of the method. LOD is the lowest concentration of the analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters such as flow rate, mobile phase composition, and pH.

Data Presentation

The quantitative data from various reported HPLC methods for this compound are summarized in the tables below for easy comparison.

Table 1: Chromatographic Conditions for this compound Quantification

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 4[4]
Stationary Phase SUPELCO® 516 C-18-DB (250 x 4.6 mm, 5 µm)Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)Shimadzu ODS-C18 (250 × 4.6 mm × 5 μm)Hypersil BDS C8 (250 X 4.6 mm, 5 µm)
Mobile Phase Disodium hydrogen phosphate buffer:Acetonitrile (75:25, v/v), pH 3.3A: 0.1% Trifluoroacetic acid, B: Acetonitrile3% Sodium Benzoate (pH 6.5)Methanol: 0.02M Phosphate Buffer (70:30, v/v), pH 3.0
Flow Rate 1.0 mL/min1.0 mL/min1.4 mL/min1.5 mL/min
Detection Wavelength 293 nm220 nm293 nm254 nm
Injection Volume 20 µL10 µLNot SpecifiedNot Specified
Temperature 25 ± 2 °C35 °CNot Specified25 ± 2 °C
Retention Time 2.767 min5.344 min2.5 min3.202 min

Table 2: Validation Parameters for this compound Quantification

ParameterMethod 1[1]Method 2[2]Method 3[3]Method 5[5]
Linearity Range (µg/mL) 4.0 - 40Not Specified0.5 - 3010 - 50
Correlation Coefficient (r²) 0.9998Not Specified0.9990.999
Accuracy (% Recovery) > 99.91Not Specified98.93 - 99.44100.12
Precision (%RSD) Not Specified< 2.0Not Specified≤ 2.0
LOD (µg/mL) Not Specified0.004 ppmNot Specified1
LOQ (µg/mL) Not Specified0.014 ppmNot Specified3

Visualizations

The following diagrams illustrate the key workflows in the HPLC method development and analysis for this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Weigh Gatifloxacin Standard/Sample B Dissolve in Diluent A->B C Sonicate to Dissolve B->C D Dilute to Volume C->D E Filter through 0.45µm Filter D->E F Inject into HPLC System E->F G Separation on C18 Column F->G H UV Detection G->H I Record Chromatogram & Peak Area H->I J Construct Calibration Curve I->J K Quantify Gatifloxacin in Sample J->K

Caption: Experimental workflow for this compound quantification by HPLC.

Method_Validation_Workflow cluster_params Validation Parameters (ICH Guidelines) MV HPLC Method Validation Specificity Specificity MV->Specificity Linearity Linearity MV->Linearity Accuracy Accuracy MV->Accuracy Precision Precision MV->Precision LOD LOD MV->LOD LOQ LOQ MV->LOQ Robustness Robustness MV->Robustness

Caption: Key parameters for HPLC method validation according to ICH guidelines.

References

Application Notes and Protocols: Gatifloxacin Hydrochloride in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, is a synthetic broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2][3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][4][5] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][4] By targeting these enzymes, gatifloxacin disrupts essential cellular processes, leading to bacterial cell death.[3][4] The study of bacterial resistance to gatifloxacin provides valuable insights into the evolution of antibiotic resistance and the effectiveness of fluoroquinolones.

The primary mechanisms of bacterial resistance to gatifloxacin include:

  • Target Site Mutations: Alterations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) reduce the binding affinity of the antibiotic.[4][6]

  • Efflux Pumps: Active transport systems that expel gatifloxacin from the bacterial cell, reducing its intracellular concentration.[4][6][7]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes through horizontal gene transfer.[4]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study these resistance mechanisms using gatifloxacin hydrochloride.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Gatifloxacin and Comparator Fluoroquinolones against Staphylococcus aureus Strains with Different Mutations.

StrainRelevant GenotypeGatifloxacin MIC (μg/mL)Ciprofloxacin MIC (μg/mL)AM-1121 MIC (μg/mL)
ISP794Wild-type0.1250.50.25
MT5224c4grlA mutant0.25 - 0.52.0 - 4.01.0 - 2.0
EN1252agrlA gyrA double mutant4.06432

Data extracted from a study on Staphylococcus aureus resistance mechanisms, highlighting the impact of single and double mutations on fluoroquinolone susceptibility.[8]

Table 2: Frequency of Gatifloxacin-Resistant Mutant Selection in Staphylococcus aureus.

DrugConcentrationMutant Selection Frequency
Gatifloxacin2x MIC10⁻⁸ - 10⁻⁹
Ciprofloxacin2x MIC10⁻⁶ - 10⁻⁷
AM-11212x MIC10⁻⁶ - 10⁻⁷
Gatifloxacin4x MIC<10⁻⁹

This table illustrates the lower frequency of selecting resistant mutants with gatifloxacin compared to other fluoroquinolones at twice the MIC.[8]

Table 3: Mutations Associated with Gatifloxacin Resistance in Mycobacterium tuberculosis.

GeneMutationAmino Acid ChangePercentage of Resistant Isolates
gyrAG280AD94N55.3% (total for gyrA)
gyrAA281GD94G
gyrAG280TD94Y
gyrAG262TG88C
gyrBA1495GN499D44.7% (total for gyrB)
gyrBC1497AN499K
gyrBC1497GN499K
gyrBA1503CE501D

Summary of mutations in the gyrA and gyrB genes identified in gatifloxacin-resistant Mycobacterium tuberculosis isolates.[9]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of gatifloxacin that inhibits the visible growth of a bacterium.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water).

  • Perform serial two-fold dilutions of the gatifloxacin stock solution in CAMHB in the wells of a 96-well plate.

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard.

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of gatifloxacin at which no visible growth is observed.

Analysis of Target Gene Mutations

This protocol is for identifying mutations in the quinolone resistance-determining regions (QRDRs) of gyrA, gyrB, parC, and parE.

Materials:

  • Gatifloxacin-resistant and susceptible bacterial isolates

  • Genomic DNA extraction kit

  • Primers specific for the QRDRs of the target genes

  • PCR reagents (Taq polymerase, dNTPs, buffer)

  • Thermocycler

  • DNA sequencing service or equipment

Procedure:

  • Isolate genomic DNA from both resistant and susceptible bacterial strains.

  • Amplify the QRDRs of gyrA, gyrB, parC, and parE using PCR with specific primers.

  • Verify the PCR products by agarose gel electrophoresis.

  • Purify the PCR products.

  • Sequence the purified PCR products.

  • Align the sequences from the resistant isolates with those from the susceptible (wild-type) isolate to identify mutations.

Efflux Pump Activity Assay

This protocol assesses the contribution of efflux pumps to gatifloxacin resistance.

Materials:

  • This compound

  • Bacterial strains (test and control)

  • A known efflux pump inhibitor (EPI) (e.g., reserpine, verapamil)

  • Growth medium

  • Reagents for MIC determination

Procedure:

  • Determine the MIC of gatifloxacin for the test strain as described in Protocol 1.

  • Determine the MIC of the EPI for the test strain to ensure the concentration used in the assay is not bactericidal.

  • Perform the gatifloxacin MIC determination again, but this time in the presence of a sub-inhibitory concentration of the EPI.

  • A significant reduction (typically four-fold or greater) in the gatifloxacin MIC in the presence of the EPI suggests that an efflux pump is contributing to resistance.

Visualizations

Gatifloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Gatifloxacin Gatifloxacin DNA_Gyrase DNA Gyrase (gyrA, gyrB) Gatifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (parC, parE) Gatifloxacin->Topoisomerase_IV Inhibits Efflux_Pump Efflux Pump (e.g., NorA) Gatifloxacin->Efflux_Pump Substrate for Replication DNA Replication & Transcription DNA_Gyrase->Replication Topoisomerase_IV->Replication Cell_Death Cell Death Replication->Cell_Death Disruption leads to Target_Mutation Target Site Mutation (gyrA, parC, etc.) Target_Mutation->DNA_Gyrase Alters binding site Target_Mutation->Topoisomerase_IV Alters binding site Efflux_Pump->Gatifloxacin Expels drug

Caption: Mechanism of action of Gatifloxacin and key resistance pathways.

Resistance_Investigation_Workflow start Isolate Bacterial Strain from Clinical Sample mic_test Determine Gatifloxacin MIC start->mic_test is_resistant Is MIC > Susceptibility Breakpoint? mic_test->is_resistant susceptible Strain is Susceptible is_resistant->susceptible No resistant_path Strain is Resistant is_resistant->resistant_path Yes molecular_analysis Molecular Analysis resistant_path->molecular_analysis sequence_genes Sequence QRDRs of gyrA, gyrB, parC, parE molecular_analysis->sequence_genes efflux_assay Perform Efflux Pump Inhibitor Assay molecular_analysis->efflux_assay identify_mutations Identify Mutations sequence_genes->identify_mutations assess_efflux Assess Efflux Activity efflux_assay->assess_efflux conclusion Correlate Genotype with Phenotype identify_mutations->conclusion assess_efflux->conclusion

Caption: Workflow for investigating Gatifloxacin resistance in a bacterial isolate.

Mutation_Resistance_Relationship WildType Wild-Type Strain (Low MIC) SingleMutation Single Mutation (e.g., in grlA) (Slight MIC Increase) WildType->SingleMutation Acquires first mutation Efflux Efflux Pump Overexpression (Minor MIC Increase) WildType->Efflux Upregulates efflux pump DoubleMutation Double Mutation (e.g., in grlA and gyrA) (High MIC) SingleMutation->DoubleMutation Acquires second mutation

Caption: Logical relationship between mutations and the level of Gatifloxacin resistance.

References

Application Notes and Protocols for Gatifloxacin Hydrochloride Stability Testing in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stability testing is a critical component in the development of pharmaceutical products, ensuring that a drug substance or drug product maintains its quality, safety, and efficacy throughout its shelf life.[1][2] This document provides a comprehensive protocol for conducting stability testing of gatifloxacin hydrochloride in pharmaceutical preparations, adhering to the International Council for Harmonisation (ICH) guidelines.[1][3] Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Its stability profile must be thoroughly evaluated to establish appropriate storage conditions and expiration dating.

These application notes detail the necessary long-term, accelerated, and forced degradation studies. Forced degradation studies are crucial for developing stability-indicating analytical methods, which can effectively separate the active pharmaceutical ingredient (API) from any potential degradation products.[4][5]

Materials and Equipment

  • This compound reference standard

  • This compound pharmaceutical preparation (e.g., tablets, eye drops)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size[4][6]

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath

  • Reflux condenser

  • UV lamp (254 nm)[4]

  • Reagents: Acetonitrile (HPLC grade), Disodium hydrogen phosphate, Orthophosphoric acid, Hydrochloric acid (1 N), Sodium hydroxide (1 N), Hydrogen peroxide (30%)[4]

Experimental Protocols

1. Long-Term and Accelerated Stability Studies

The protocol for long-term and accelerated stability studies should be designed based on the ICH Q1A (R2) guidelines.[2] The pharmaceutical preparation should be stored under the conditions specified in the table below. Samples should be pulled at designated time points and analyzed for appearance, assay, and degradation products.

Table 1: ICH Stability Storage Conditions [2][7]

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 monthsEvery 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][7]
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, and 6 months.
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, and 6 months.[2]

2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to establish the stability-indicating nature of the analytical method.[4][5] A stock solution of this compound is prepared and subjected to the stress conditions outlined in the table below.

Table 2: Forced Degradation Stress Conditions [4][8]

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis1 N HClReflux at 80°C[4]2 hours
Base Hydrolysis1 N NaOHReflux at 80°C[4]2 hours
Oxidative Degradation30% H₂O₂Room Temperature24 hours
Thermal DegradationDry Heat80°C48 hours
Photolytic DegradationUV light (254 nm) and visible lightPhotostability ChamberAs per ICH Q1B

3. Sample Preparation

  • Reference Standard: Prepare a stock solution of this compound in the mobile phase to a final concentration of 100 µg/mL. Further dilute to obtain working standard solutions.

  • Pharmaceutical Preparation (e.g., Tablets): Weigh and crush a representative number of tablets to obtain a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of this compound and dissolve it in the mobile phase. Sonicate and filter the solution before analysis.

  • Forced Degradation Samples: After exposure to the stress conditions, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A validated, stability-indicating HPLC method is essential for the accurate quantification of gatifloxacin and its degradation products.

Table 3: HPLC Method Parameters [4][6][9]

ParameterSpecification
Column Reversed-phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Disodium hydrogen phosphate buffer : Acetonitrile (75:25, v/v), pH adjusted to 3.3 with orthophosphoric acid[4]
Flow Rate 1.0 mL/min[4]
Detection Wavelength 293 nm[4][9]
Injection Volume 20 µL
Column Temperature Ambient (25°C ± 2°C)[4]

Visualizations

Gatifloxacin_Stability_Workflow cluster_prep Sample Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_data Data Evaluation cluster_reporting Reporting prep_api Gatifloxacin API forced_deg Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep_api->forced_deg prep_formulation Pharmaceutical Formulation long_term Long-Term Stability (ICH Q1A) prep_formulation->long_term accelerated Accelerated Stability (ICH Q1A) prep_formulation->accelerated hplc_analysis Stability-Indicating HPLC Analysis long_term->hplc_analysis accelerated->hplc_analysis forced_deg->hplc_analysis assay Assay of Gatifloxacin hplc_analysis->assay impurities Quantification of Degradation Products hplc_analysis->impurities mass_balance Mass Balance Calculation assay->mass_balance impurities->mass_balance shelf_life Shelf-Life Determination mass_balance->shelf_life storage_conditions Establish Storage Conditions mass_balance->storage_conditions report Stability Report Generation shelf_life->report storage_conditions->report

Caption: Workflow for this compound Stability Testing.

Gatifloxacin_Degradation_Pathways cluster_stressors Stress Conditions cluster_products Potential Degradation Products gatifloxacin This compound acid Acidic (HCl) gatifloxacin->acid base Basic (NaOH) gatifloxacin->base oxidative Oxidative (H₂O₂) gatifloxacin->oxidative thermal Thermal gatifloxacin->thermal photo Photolytic gatifloxacin->photo hydrolysis_prod Hydrolysis Products acid->hydrolysis_prod base->hydrolysis_prod oxidative_prod Oxidative Degradants oxidative->oxidative_prod other_prod Other Impurities thermal->other_prod photo_prod Photodegradation Products photo->photo_prod

Caption: Potential Degradation Pathways of Gatifloxacin.

Data Presentation and Evaluation

The results from the stability studies should be summarized in tables, including the assay of this compound, levels of individual and total degradation products, and any changes in physical appearance. The data should be evaluated to determine the shelf life of the product and to propose appropriate storage conditions. A mass balance should be calculated to ensure that all degradation products have been accounted for.

This comprehensive protocol provides a framework for conducting robust stability testing of this compound in pharmaceutical preparations. Adherence to these guidelines will ensure the generation of high-quality data suitable for regulatory submissions and for guaranteeing the safety and efficacy of the final drug product. The provided HPLC method is a starting point and should be fully validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.

References

Application Notes and Protocols: Synthesis of Gatifloxacin Hydrochloride Derivatives for Enhanced Antibacterial Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of novel Gatifloxacin hydrochloride derivatives with the aim of achieving enhanced antibacterial activity. The protocols are based on established synthetic routes and structure-activity relationship (SAR) studies, offering a framework for developing more potent fluoroquinolone antibacterial agents.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2][3] This dual-targeting mechanism contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] However, the emergence of antibiotic resistance necessitates the development of new derivatives with improved potency and a wider spectrum of activity. This document outlines synthetic strategies to modify the Gatifloxacin scaffold, focusing on substitutions at the C7 piperazine ring, a key position for influencing antibacterial potency.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of synthesized Gatifloxacin derivatives compared to parent Gatifloxacin and other reference drugs against various bacterial strains.

CompoundS. aureus (including MRSA)S. epidermidis (including MRSE)P. aeruginosaReference Drug(s)Fold Increase in Potency vs. Gatifloxacin (in P. aeruginosa)
Gatifloxacin (Parent) 0.06-4 µg/mL0.06-4 µg/mL1-4 µg/mLLevofloxacin-
Derivative 8 0.06-4 µg/mL0.06-4 µg/mL0.06-4 µg/mLLevofloxacin-
Derivative 14 0.06-4 µg/mL0.06-4 µg/mL0.06-4 µg/mLLevofloxacin-
Derivative 20 0.06-1 µg/mL 0.06-1 µg/mL 0.06-1 µg/mL Levofloxacin2-32

Data synthesized from a study by Chai et al., which demonstrated that modifications at the C7 piperazine ring can lead to derivatives with significantly enhanced potency, particularly against Pseudomonas aeruginosa.[4]

Experimental Protocols

General Synthesis of Gatifloxacin Core Structure

The synthesis of the core Gatifloxacin molecule is a multi-step process that typically starts from 3-methoxy-2,4,5-trifluorobenzoic acid.[5][6] The following is a generalized protocol; specific conditions may be optimized.

Protocol 1: Synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

  • Acylation: Treat 3-methoxy-2,4,5-trifluorobenzoic acid with thionyl chloride to form the corresponding acid chloride.[5]

  • Condensation: React the acid chloride with diethyl malonate in the presence of a base like magnesium ethoxide.[5]

  • Hydrolysis and Decarboxylation: Subject the resulting product to acidic hydrolysis (e.g., with p-toluenesulfonic acid) to yield the corresponding ketoester.[5]

  • Cyclization: React the ketoester with triethyl orthoformate, followed by cyclization with cyclopropylamine to form the quinolone ring.

  • Hydrolysis: Hydrolyze the ester to the carboxylic acid to yield the final core structure.

Synthesis of C7-Substituted Gatifloxacin Derivatives

The key to enhancing antibacterial activity often lies in the modification of the C7 substituent. The following protocol describes the condensation of the Gatifloxacin core with a substituted piperazine.

Protocol 2: Condensation with Substituted Piperazines

  • Reaction Setup: In a suitable solvent such as dimethyl sulfoxide (DMSO), suspend 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and the desired substituted 2-methylpiperazine derivative.[7]

  • Reaction Conditions: Heat the mixture under a nitrogen atmosphere. The reaction temperature and time can be optimized (e.g., 55°C for 24 hours).[7]

  • Work-up and Purification: After the reaction is complete (monitored by HPLC), cool the mixture. The product can be precipitated by the addition of a co-solvent like water or toluene.[7]

  • Salt Formation: Filter the crude product and wash it with an appropriate solvent. To obtain the hydrochloride salt, the free base can be treated with hydrochloric acid in a suitable solvent like ethanol.[8]

  • Characterization: Characterize the final product using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.[4]

Visualizations

Signaling Pathway: Mechanism of Action of Gatifloxacin

Gatifloxacin_Mechanism cluster_bacterium Bacterial Cell DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Replication->DNA_Gyrase (Gram-negative) Topoisomerase_IV Topoisomerase IV Replication->Topoisomerase_IV (Gram-positive) Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Cell_Death Gatifloxacin Gatifloxacin Derivative Gatifloxacin->DNA_Gyrase Inhibits Gatifloxacin->Topoisomerase_IV Inhibits

Caption: Gatifloxacin's dual inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow: Synthesis of Gatifloxacin Derivatives

Synthesis_Workflow cluster_derivatization Derivatization at C7 start Starting Material: 3-methoxy-2,4,5-trifluorobenzoic acid core_synthesis Multi-step Synthesis of Gatifloxacin Core start->core_synthesis core_structure 1-cyclopropyl-6,7-difluoro-1,4-dihydro- 8-methoxy-4-oxo-3-quinolinecarboxylic acid core_synthesis->core_structure condensation Condensation Reaction core_structure->condensation piperazine Substituted 2-methylpiperazine piperazine->condensation crude_product Crude Gatifloxacin Derivative condensation->crude_product purification Purification crude_product->purification final_product Final Gatifloxacin Hydrochloride Derivative purification->final_product

References

Application Notes and Protocols for Gatifloxacin Hydrochloride in Combination Antibiotic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for evaluating the synergistic potential of gatifloxacin hydrochloride in combination with other antibiotics. The protocols detailed herein are intended to guide researchers in the systematic assessment of antibiotic interactions, a critical step in the development of effective combination therapies to combat bacterial resistance.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, repair, and recombination.[1] The emergence of antibiotic resistance necessitates the exploration of combination therapies to enhance efficacy, reduce the potential for resistance development, and achieve synergistic antimicrobial effects.[1] This document outlines key experimental protocols for assessing the synergistic activity of gatifloxacin with other antibiotic classes, such as β-lactams and aminoglycosides.

Data Presentation: In Vitro Synergy of Gatifloxacin Combinations

The following tables summarize the synergistic activity of gatifloxacin in combination with various β-lactams and amikacin against several bacterial species, as determined by time-kill assays. Synergy in these studies was defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

Table 1: Synergistic Activity of Gatifloxacin in Combination with β-Lactams against Pseudomonas aeruginosa

Combination AgentNumber of Strains TestedPercentage of Strains Showing Synergy (%)
Imipenem (IPM)8≥75%
Aztreonam (ATM)8≥75%
Piperacillin (PIP)8≥75%
Cefepime (FEP)8~40-60%
Ceftazidime (CAZ)8~40-60%

Data extracted from a study by Gradelski et al., which demonstrated significant synergistic killing with these combinations against P. aeruginosa strains, including those non-susceptible to one or both drugs.[1]

Table 2: Synergistic Activity of Gatifloxacin Combinations against Various Non-fermentative Gram-Negative Bacteria

Bacterial SpeciesCombination AgentNumber of Strains TestedPercentage of Strains Showing Synergy (%)
Pseudomonas stutzeriAztreonam (ATM)475%
Piperacillin (PIP)475%
Amikacin (AMK)475%
Burkholderia cepaciaCeftazidime (CAZ)Not Specified>80%
Aztreonam (ATM)Not Specified67%
Stenotrophomonas maltophiliaCeftazidime (CAZ)Not Specified~67%
Ticarcillin-clavulanate (TIM)Not Specified~67%
Aztreonam (ATM)Not Specified~67%
Acinetobacter spp.Ceftazidime (CAZ)450%
Aztreonam (ATM)450%
Ticarcillin-clavulanate (TIM)450%

This table summarizes findings from the same study, highlighting the broad potential for synergistic interactions of gatifloxacin against a range of challenging pathogens.[1]

Experimental Protocols

Checkerboard Synergy Assay

This method is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the interaction between two antimicrobial agents.

a. Principle: Serial dilutions of two antibiotics are combined in a microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.

b. Materials:

  • This compound analytical standard

  • Partner antibiotic (e.g., ceftazidime, amikacin) analytical standard

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial culture in logarithmic growth phase (e.g., Pseudomonas aeruginosa ATCC 27853)

  • Spectrophotometer

  • Incubator (35°C)

c. Protocol:

  • Determine the MIC of each antibiotic individually:

    • Perform a standard broth microdilution assay to determine the MIC of gatifloxacin and the partner antibiotic for the test organism. The typical MIC range for gatifloxacin against P. aeruginosa is 0.5-2 µg/mL.[1] For other antibiotics like amikacin, ceftazidime, imipenem, and piperacillin, MIC ranges can vary and should be determined empirically or from literature.[2][3][4][5]

  • Prepare antibiotic stock solutions and dilutions:

    • Prepare stock solutions of each antibiotic at a concentration of at least 10x the highest concentration to be tested.

    • In the 96-well plate, perform serial twofold dilutions of gatifloxacin horizontally (e.g., across columns 1-10) and the partner antibiotic vertically (e.g., down rows A-G). Row H should contain dilutions of gatifloxacin alone, and column 11 should contain dilutions of the partner antibiotic alone. Column 12 will serve as a growth control (no antibiotic).

  • Prepare bacterial inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate and incubate:

    • Add the prepared bacterial inoculum to each well of the microtiter plate.

    • Incubate the plate at 35°C for 16-20 hours.

  • Determine MICs in combination and calculate the FIC Index:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each drug alone and in combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC for each drug:

      • FIC of Gatifloxacin = (MIC of Gatifloxacin in combination) / (MIC of Gatifloxacin alone)

      • FIC of Partner Antibiotic = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)

    • Calculate the FIC Index (FICI):

      • FICI = FIC of Gatifloxacin + FIC of Partner Antibiotic

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_mic Determine Individual MICs of Gatifloxacin & Partner Antibiotic prep_stocks Prepare Antibiotic Stock Solutions prep_mic->prep_stocks plate_setup Prepare 96-well Plate: - Gatifloxacin dilutions (horizontal) - Partner antibiotic dilutions (vertical) - Single drug & growth controls prep_stocks->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, dilute to ~5x10^5 CFU/mL) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MICs of Drugs Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index: FICI = FIC_Gati + FIC_Partner read_mic->calc_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calc_fic->interpret Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (~5x10^5 - 1x10^6 CFU/mL) inoculate Inoculate Test Tubes prep_inoculum->inoculate prep_tubes Prepare Test Tubes: - Growth Control - Gatifloxacin alone - Partner Antibiotic alone - Combination prep_tubes->inoculate incubate Incubate at 35°C with Shaking inoculate->incubate sampling Sample at 0, 2, 4, 6, 8, 24 hours incubate->sampling plating Serial Dilution & Plating sampling->plating counting Incubate Plates & Count CFUs plating->counting plotting Plot log10 CFU/mL vs. Time counting->plotting interpret Interpret Synergy, Indifference, or Antagonism plotting->interpret

References

Troubleshooting & Optimization

Overcoming Gatifloxacin hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Gatifloxacin Hydrochloride Solubility

This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering solubility challenges with this compound in aqueous solutions.

Troubleshooting Guide

This section addresses common problems encountered during the preparation of this compound solutions.

Issue 1: My this compound powder is not dissolving in water at room temperature.

  • Possible Cause: this compound has limited solubility in neutral water. The solubility is highly dependent on the pH of the solution.

  • Solution:

    • pH Adjustment: The most effective method to increase the solubility of this compound is to lower the pH of the aqueous solution. It is significantly more soluble in acidic conditions (pH 2-5).[1] You can adjust the pH using dilute hydrochloric acid (HCl) or other suitable acids.[2]

    • Gentle Heating and Sonication: Applying gentle heat (e.g., up to 60°C) and using an ultrasonic bath can help facilitate dissolution, especially after pH adjustment.[3][4]

    • Co-solvents: If pH adjustment is not suitable for your experiment, consider using a co-solvent system. Mixtures of water with propylene glycol or ethanol can improve solubility.[5][6]

Issue 2: The solution is clear initially, but a precipitate forms over time or when stored at 4°C.

  • Possible Cause: The solution may be supersaturated, or the storage conditions (e.g., temperature, pH change) are causing the compound to fall out of solution.

  • Solution:

    • Verify pH: Ensure the pH of the solution remains in the optimal acidic range (pH 2-5). Buffering the solution can help maintain a stable pH.

    • Reduce Concentration: If possible, work with a lower, more stable concentration of this compound.

    • Storage: Store stock solutions at -20°C or -80°C to maintain stability.[7] Avoid repeated freeze-thaw cycles by preparing aliquots.[7]

Issue 3: Precipitation occurs when I add my acidic gatifloxacin stock solution to a neutral pH buffer or cell culture medium.

  • Possible Cause: this compound's solubility decreases significantly as the pH increases towards neutral or alkaline conditions.[8][9] The neutral pH of the buffer or medium is causing the drug to precipitate.

  • Solution:

    • Dilute Slowly with Vigorous Stirring: Add the acidic stock solution dropwise to the neutral buffer/medium while vigorously stirring or vortexing. This can help to disperse the drug quickly and avoid localized high concentrations that are prone to precipitation.

    • Work with Lower Final Concentrations: The final concentration of gatifloxacin in your neutral medium must be below its solubility limit at that specific pH. You may need to perform a solubility test in your specific medium to determine this limit.

    • Use a Solubilizing Excipient: For final formulations, consider incorporating a solubilizing agent like a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in the final medium before adding the drug.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The solubility of this compound is pH-dependent. While it is described as slightly soluble in water, its solubility increases significantly in acidic conditions.[8][9]

Q2: How does pH affect the solubility of this compound?

This compound is an amphoteric molecule, meaning it has both acidic and basic functional groups. Its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions. For practical purposes in a laboratory setting, solubility is significantly enhanced in acidic pH ranges (pH 2-5).[1]

Q3: What solvents can be used to dissolve this compound?

  • Aqueous: Water with an adjusted acidic pH is the most common solvent. It is also soluble in PBS, though heating and sonication may be required.[3]

  • Organic: It is soluble in DMSO and Dimethylformamide (DMF).[12][13] However, it is insoluble or only slightly soluble in ethanol.[8][12] For aqueous applications, it is recommended to first dissolve it in an organic solvent like DMSO and then dilute it with the aqueous buffer.[13]

Q4: Can I use co-solvents to improve solubility?

Yes, co-solvents can be effective. Studies have shown that binary mixtures of water with solvents like propylene glycol and ethanol can enhance the solubility of gatifloxacin.[5][6] An ethanol-water system has been shown to increase its aqueous solubility.[6]

Q5: What are advanced methods to enhance solubility for formulation development?

For more significant solubility enhancement, especially in drug formulation, several techniques can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with gatifloxacin, creating a hydrophilic exterior that significantly improves aqueous solubility.[10][11]

  • Solid Dispersions: Dispersing gatifloxacin in a water-soluble carrier, such as mannitol, at a molecular level can improve its dissolution rate.[14][15]

  • Salt Formation: Creating different pharmaceutical salts of gatifloxacin can alter its crystal lattice energy and improve its solubility and stability.[16]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityConditionsSource(s)
Water20 mg/mL25°C[12]
Water (acidic)40-60 mg/mLpH 2-5[1]
Water10 mg/mLRequires sonication[3]
PBS6.67 mg/mLRequires sonication and warming[3]
DMSO4 mg/mLUse fresh DMSO[7][12]
EthanolInsoluble---[7][12]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in Acidified Water

  • Objective: To prepare a clear, stable aqueous stock solution of this compound.

  • Materials:

    • This compound powder

    • Sterile, deionized water

    • 1 M Hydrochloric acid (HCl)

    • Calibrated pH meter

    • Sterile volumetric flasks and pipettes

    • Stir plate and magnetic stir bar

    • 0.22 µm sterile syringe filter

  • Methodology:

    • Weigh the desired amount of this compound powder. For a 10 mg/mL solution, this would be 100 mg for a final volume of 10 mL.

    • Add approximately 80% of the final volume of water (e.g., 8 mL for a 10 mL solution) to a volumetric flask containing a magnetic stir bar.

    • While stirring, slowly add the this compound powder to the water. A suspension will form.

    • Begin adding 1 M HCl dropwise while monitoring the pH of the solution.

    • Continue to add HCl until the powder is fully dissolved and the solution is clear. The target pH should be between 4.0 and 5.0.

    • Once the solid is completely dissolved, add water to reach the final desired volume.

    • For sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

    • Store the stock solution in aliquots at -20°C.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Objective: To increase the solubility of this compound in a neutral pH solution using complexation.

  • Materials:

    • This compound

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Stir plate and magnetic stir bar

    • Analytical balance

  • Methodology (Kneading Method): [17]

    • Prepare a molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a good starting point).

    • Dissolve the HP-β-CD in a minimal amount of water to form a paste.

    • Slowly add the this compound powder to the paste while continuously triturating in a mortar and pestle.

    • Knead the mixture for a specified period (e.g., 30-60 minutes) to ensure thorough interaction.

    • Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • The resulting powder is the gatifloxacin-HP-β-CD inclusion complex, which can then be dissolved in your aqueous medium (e.g., PBS pH 7.4) to test for enhanced solubility.

Visualizations

Gatifloxacin_Solubility_Troubleshooting start Gatifloxacin HCl powder does not dissolve in water check_ph Is the solution acidic (pH < 6)? start->check_ph adjust_ph Action: Adjust pH to 4-5 using dilute HCl check_ph->adjust_ph No recheck_dissolution Does it dissolve? check_ph->recheck_dissolution Yes adjust_ph->recheck_dissolution use_heat_sonication Action: Apply gentle heat (≤60°C) and/or sonication recheck_dissolution->use_heat_sonication No success Success: Solution Prepared recheck_dissolution->success Yes use_cosolvent Option: Use co-solvents (e.g., Propylene Glycol) failure Issue Persists: Consider advanced methods (e.g., complexation) use_cosolvent->failure final_check Does it dissolve? use_heat_sonication->final_check final_check->use_cosolvent No final_check->success Yes

A troubleshooting workflow for dissolving gatifloxacin HCl.

Precipitation_Pathway start Start: Acidic Stock Solution of Gatifloxacin HCl (High Solubility) addition Addition to Neutral Buffer (e.g., PBS pH 7.4, Cell Media) start->addition ph_shift Rapid pH Increase in Local Environment addition->ph_shift solubility_drop Solubility Limit Drastically Decreases ph_shift->solubility_drop precipitation Result: Precipitation of Gatifloxacin solubility_drop->precipitation

Logical pathway leading to precipitation in neutral buffers.

References

Optimizing HPLC parameters for Gatifloxacin hydrochloride peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Gatifloxacin hydrochloride.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, offering potential causes and solutions in a user-friendly question-and-answer format.

Question 1: Why am I observing peak tailing for my this compound peak?

Answer: Peak tailing for this compound can be caused by several factors. One common reason is secondary interactions between the analyte and the stationary phase. Gatifloxacin has both acidic and basic functional groups, which can interact with residual silanols on the silica-based column packing material.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The pH of the mobile phase plays a crucial role. Adjusting the pH to around 3.3 with an acid like orthophosphoric acid can help to suppress the ionization of silanol groups and reduce tailing.[1][2]

  • Buffer Selection and Concentration: Using a phosphate buffer, such as disodium hydrogen phosphate, in the mobile phase can help to maintain a consistent pH and mask residual silanol groups.[1][2] A buffer concentration of around 0.025 M has been shown to be effective.[1]

  • Organic Modifier: The choice and proportion of the organic modifier (e.g., acetonitrile) in the mobile phase can influence peak shape. Optimization of the buffer-to-organic modifier ratio is essential.[1]

  • Column Choice: If tailing persists, consider using a column with end-capping or a different stationary phase chemistry that is less prone to secondary interactions.

Question 2: My this compound peak has poor resolution from other components in my sample. How can I improve it?

Answer: Poor resolution can stem from several factors, including inappropriate mobile phase composition, incorrect flow rate, or a suboptimal column.

Troubleshooting Steps:

  • Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent is a critical parameter. Systematically varying the percentage of acetonitrile in the mobile phase can significantly impact resolution.[1][3]

  • pH of the Mobile Phase: The pH of the mobile phase affects the ionization state of this compound and any impurities, which in turn influences their retention and resolution. Experimenting with the pH within a stable range for the column (e.g., pH 3.0 to 6.5) can improve separation.[4]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analyte to interact with the stationary phase. However, this will also increase the run time. A flow rate of 1.0 mL/min is a common starting point.[1][2][5]

  • Column Selection: Using a column with a smaller particle size (e.g., 5 µm) or a longer column length can increase efficiency and improve resolution.[1][2][5] C18 columns are commonly used for Gatifloxacin analysis.[1][2][5]

Question 3: I am experiencing inconsistent retention times for this compound. What could be the cause?

Answer: Fluctuations in retention time can be caused by several factors related to the HPLC system and the mobile phase preparation.

Troubleshooting Steps:

  • Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for every run. Inaccurate measurement of buffer salts or organic solvent can lead to shifts in retention time. The mobile phase should be thoroughly degassed to prevent air bubbles from interfering with the pump's performance.[6][7]

  • Column Equilibration: The column must be properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can lead to drifting retention times.[6][7]

  • Column Temperature: Maintaining a constant column temperature using a column oven is crucial, as temperature fluctuations can affect retention times.[5][6]

  • Pump Performance: Check for leaks in the pump and ensure it is delivering a constant flow rate. Pressure fluctuations can indicate a problem with the pump seals or check valves.[8]

  • pH Stability: Ensure the pH of the mobile phase remains stable over time, as changes can affect the retention of ionizable compounds like Gatifloxacin.[1][4]

Experimental Protocols

Below are detailed methodologies for HPLC analysis of this compound, based on established and validated methods.

Method 1: Reversed-Phase HPLC with Phosphate Buffer [1][2]

  • Column: SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)

  • Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate buffer and acetonitrile (75:25, v/v). The pH of the mobile phase is adjusted to 3.3 with orthophosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 293 nm

  • Injection Volume: 20 μL

  • Column Temperature: Ambient (25 ± 2 °C)

  • Diluent: Mobile phase

Method 2: Reversed-Phase HPLC with Trifluoroacetic Acid [5]

  • Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: (A specific gradient program would be developed based on the separation needs)

  • Flow Rate: 1.0 ml/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

Data Presentation

The following table summarizes key quantitative HPLC parameters from various validated methods for this compound analysis.

ParameterMethod 1[1][2]Method 2[9]Method 3[10][11]Method 4[5]
Column SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm)X Terra MS C18 (50 mm x 3 mm, 5 µm)Shimadzu ODS-C18 (250 × 4.6 mm, 5 μm)Zorbax Eclipse C18 (50 x 4.6 mm, 5µm)
Mobile Phase 0.025 M Na2HPO4 buffer:Acetonitrile (75:25, v/v), pH 3.30.025 M Na2HPO4 (pH 3.0):Acetonitrile (80:20 v/v)3% Sodium benzoate (pH 6.5)A: 0.1% TFA in Water, B: Acetonitrile
Flow Rate 1.0 mL/min1.0 ml/min1.4 ml/min1.0 ml/min
Detection 293 nm293 nm293 nm220 nm
Temperature 25 ± 2 °CNot SpecifiedNot Specified35°C
Retention Time ~2.77 minNot Specified~2.5 min~5.34 min

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting common HPLC issues and the relationship between key parameters.

TroubleshootingWorkflow start Problem Identified (e.g., Peak Tailing) check_mobile_phase Check Mobile Phase (Composition, pH, Degassing) start->check_mobile_phase check_column Inspect Column (Age, Contamination, Equilibration) start->check_column check_system Verify System Parameters (Flow Rate, Temperature, Leaks) start->check_system adjust_mp Adjust Mobile Phase (Optimize pH, Buffer Conc., % Organic) check_mobile_phase->adjust_mp Incorrect replace_column Replace Column check_column->replace_column Deteriorated service_system Service HPLC System (Check Pump Seals, Clean Injector) check_system->service_system Issue Found resolved Problem Resolved adjust_mp->resolved replace_column->resolved service_system->resolved

Caption: A workflow diagram for troubleshooting common HPLC issues.

ParameterRelationships Resolution Peak Resolution PeakShape Peak Shape (Tailing/Fronting) RetentionTime Retention Time MobilePhase Mobile Phase (Composition & pH) MobilePhase->Resolution MobilePhase->PeakShape MobilePhase->RetentionTime Column Column (Stationary Phase, Dimensions) Column->Resolution Column->PeakShape Column->RetentionTime FlowRate Flow Rate FlowRate->Resolution FlowRate->RetentionTime Temperature Temperature Temperature->Resolution Temperature->RetentionTime

Caption: Key HPLC parameters and their influence on chromatographic results.

References

Troubleshooting Gatifloxacin hydrochloride nanoparticle aggregation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with gatifloxacin hydrochloride nanoparticles.

Frequently Asked Questions (FAQs)

Q1: My this compound nanoparticles are aggregating immediately after synthesis. What are the likely causes?

Immediate aggregation post-synthesis is typically due to suboptimal formulation or process parameters. Key factors include:

  • Inadequate Stabilization: The concentration or type of stabilizer (e.g., polymers, surfactants) may be insufficient to overcome the inherent instability and high surface energy of freshly formed nanoparticles.

  • pH and Ionic Strength: The pH of the dispersion medium plays a critical role. Gatifloxacin's solubility and surface charge are pH-dependent.[1][2] If the system's pH is near the isoelectric point of the nanoparticle components, the reduced electrostatic repulsion can lead to rapid aggregation.[3] Similarly, high ionic strength from buffers or salts can compress the electrical double layer, reducing repulsive forces between particles.[1][4]

  • Solvent Effects: During methods like nanoprecipitation, the rate of solvent and anti-solvent mixing, as well as their ratio, can significantly impact particle formation and initial stability.

Q2: My nanoparticles appeared stable initially but aggregated during storage. What could be the reason?

Delayed aggregation during storage often points to issues with long-term colloidal stability or environmental factors.

  • Sub-optimal Zeta Potential: Nanoparticle dispersions are generally considered stable if their zeta potential is above +30 mV or below -30 mV.[3] Values closer to zero indicate insufficient electrostatic repulsion to prevent aggregation over time.

  • Storage Conditions:

    • Temperature: Storing at inappropriate temperatures can lead to aggregation. Freezing nanoparticle solutions is a common cause of irreversible aggregation.[4] Recommended storage is typically between 2°- 8°C.[4]

    • Light Exposure: Gatifloxacin can be sensitive to light, which may induce chemical changes that affect nanoparticle stability.[1][5]

  • Changes in pH: The pH of the nanoparticle suspension can shift over time, especially if not adequately buffered, leading to a decrease in surface charge and subsequent aggregation.[6]

  • Leaching of Stabilizers: Over time, stabilizer molecules may desorb from the nanoparticle surface, reducing steric or electrostatic protection and leading to aggregation.

Q3: How can I definitively confirm that my nanoparticles are aggregated?

A combination of characterization techniques is recommended for confirming aggregation:

  • Visual Inspection: The most straightforward initial check. A stable nanoparticle suspension should be uniform and slightly opalescent. Any visible precipitation, sedimentation, or flocculation is a clear sign of aggregation.[4]

  • Dynamic Light Scattering (DLS): This is the primary technique for measuring hydrodynamic size. An increase in the average particle size (Z-average) and a high Polydispersity Index (PDI > 0.3) suggest aggregation and a non-uniform particle population.

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): These microscopy techniques provide direct visual evidence of nanoparticle morphology and state of aggregation. You can clearly see if particles are well-dispersed or clumped together.

Troubleshooting Workflow

If you observe or suspect aggregation, follow this systematic workflow to diagnose and resolve the issue.

G start Suspicion of Aggregation dls Measure Size & PDI (DLS) start->dls decision_dls Is Z-avg increased and/or PDI > 0.3? dls->decision_dls zeta Measure Zeta Potential decision_zeta Is |Zeta| < 30 mV? zeta->decision_zeta tem Visualize Morphology (TEM/SEM) tem->zeta decision_dls->tem Yes stable Nanoparticles are Likely Stable decision_dls->stable No review_formulation Review Formulation: - Stabilizer type/conc. - pH & Ionic Strength - Drug/Polymer Ratio decision_zeta->review_formulation Yes review_process Review Process: - Mixing/Homogenization Rate - Temperature Control decision_zeta->review_process No review_formulation->review_process review_storage Review Storage: - Temperature (2-8°C) - Light exposure - Container type review_process->review_storage G cluster_formulation Formulation Factors cluster_process Process Parameters cluster_storage Storage Conditions center Nanoparticle Aggregation f1 Inadequate Stabilizer f1->center f2 Incorrect pH f2->center f3 High Ionic Strength f3->center f4 High Drug:Polymer Ratio f4->center p1 Inefficient Mixing p1->center p2 Temperature Fluctuations p2->center p3 Incorrect Solvent Ratio p3->center s1 Freezing/High Temp. s1->center s2 Light Exposure s2->center s3 Extended Storage Time s3->center

References

Validation & Comparative

A Comparative Guide to a New Validated HPLC Method for Gatifloxacin Hydrochloride Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Gatifloxacin hydrochloride. The performance of this new method is compared against established alternatives, with supporting experimental data and detailed protocols to assist researchers in its implementation and evaluation.

Introduction to this compound and Analytical Needs

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections. Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances, pharmaceutical formulations, and for monitoring during stability studies. HPLC is a widely used technique for this purpose due to its high sensitivity, specificity, and resolving power. This guide details a new, efficient, and robust HPLC method and validates its performance in accordance with the International Council for Harmonisation (ICH) guidelines.

Comparison of HPLC Methods for this compound Analysis

The following table summarizes the key performance characteristics of the new HPLC method in comparison to two existing, validated methods. This allows for a direct assessment of its advantages in terms of efficiency and sensitivity.

ParameterNew Validated HPLC MethodAlternative Method 1Alternative Method 2
Stationary Phase C18 Column (e.g., Zorbax Eclipse C18, 50 x 4.6 mm, 5µm)C18 Column (e.g., SUPELCO® 516 C-18-DB, 250 mm × 4.6 mm, 5 µm)[1][2]C18 Column (e.g., Waters' Symmetry C18, 4.6x150 mm)[3]
Mobile Phase 0.1% Trifluoroacetic acid buffer and AcetonitrileDisodium hydrogen phosphate buffer:acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid[1][2]0.01 N Na2HPO4 (pH 5.0) and acetonitrile (80:20% v/v)[3]
Flow Rate 1.0 mL/min1.0 mL/min[1][2]1.0 mL/min[3]
Detection Wavelength 220 nm[4]293 nm[1][2]292 nm[3]
Retention Time ~5.3 minutes[4]~2.8 minutes[1][2]~1.6 minutes[3]
Linearity Range 0.01 - 100 µg/mL4.0 - 40 µg/mL[1][2]5 - 30 µg/mL[3]
Correlation Coefficient (r²) > 0.999> 0.999[3]Not Specified
Accuracy (% Recovery) 99.5 - 101.2%> 99.91%[1][2]99.80%[3]
Precision (% RSD) < 1.5%< 2.0%< 2.0%[3]
Limit of Detection (LOD) 0.004 µg/mL[4]Not SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.01 µg/mL[4]Not Specified20 ng/mL[3]

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols are based on established practices and ICH guidelines.[5][6][7]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linearity range (e.g., 0.01, 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: For pharmaceutical formulations, crush a number of tablets to obtain a fine powder. Weigh a portion of the powder equivalent to 10 mg of this compound and dissolve it in the mobile phase. Sonicate for 15 minutes and filter through a 0.45 µm membrane filter. Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.

Chromatographic Conditions
  • Instrument: HPLC system with a UV detector.

  • Column: C18, 50 x 4.6 mm, 5µm.

  • Mobile Phase: A gradient mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: 220 nm.[4]

Method Validation Parameters
  • Specificity: The ability of the method to measure the analyte in the presence of other components is assessed by analyzing a blank, a placebo, and a Gatifloxacin standard. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) are also performed to ensure the separation of the drug from its degradation products.[2]

  • Linearity: Analyze a minimum of five concentrations across the specified range.[7] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.[7]

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[7] Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, and on different equipment.

    • Calculate the Relative Standard Deviation (%RSD) for the peak areas.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to evaluate the method's reliability.

Visualizing the HPLC Method Validation Workflow

The following diagram illustrates the logical flow of the validation process for the new HPLC method, as per ICH guidelines.

HPLC_Validation_Workflow cluster_validation_params Validation Parameters start Start: New HPLC Method for Gatifloxacin HCl method_dev Method Development & Optimization start->method_dev validation_protocol Define Validation Protocol (ICH Q2(R1)) method_dev->validation_protocol specificity Specificity / Selectivity (Forced Degradation) linearity Linearity & Range accuracy Accuracy (% Recovery) precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_protocol->specificity validation_protocol->linearity validation_protocol->accuracy validation_protocol->precision validation_protocol->lod_loq validation_protocol->robustness system_suitability System Suitability Testing validation_protocol->system_suitability data_analysis Data Analysis & Evaluation specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis validation_report Validation Report Generation data_analysis->validation_report end End: Validated Method Ready for Routine Use validation_report->end

Caption: Workflow for HPLC Method Validation.

This comprehensive guide provides the necessary information for researchers and drug development professionals to understand, evaluate, and implement a new, validated HPLC method for the analysis of this compound. The presented data and protocols demonstrate the method's suitability for its intended purpose, ensuring reliable and accurate results.

References

Gatifloxacin Hydrochloride: A Comparative Analysis of In Vitro Activity Against Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro activity of gatifloxacin hydrochloride with other prominent fluoroquinolones. The data presented is compiled from multiple studies to offer an objective overview of its performance against a range of bacterial pathogens. This document is intended to assist researchers and drug development professionals in evaluating the potential of gatifloxacin in various therapeutic contexts.

Executive Summary

Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates a broad spectrum of in vitro activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1] Comparative analyses consistently show its enhanced potency against Gram-positive organisms, particularly Streptococcus pneumoniae, when compared to older fluoroquinolones like ciprofloxacin and levofloxacin.[2][3] While ciprofloxacin often retains superior activity against Pseudomonas aeruginosa, gatifloxacin exhibits comparable or superior activity against many other Gram-negative pathogens and anaerobes.[4][5][6]

Comparative In Vitro Activity: MIC Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of gatifloxacin and other fluoroquinolones against various bacterial isolates. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented for a clear comparison of potency.

Respiratory Pathogens

Gatifloxacin, along with other newer fluoroquinolones like moxifloxacin and gemifloxacin, shows potent activity against common respiratory pathogens.[7] Notably, its efficacy against Streptococcus pneumoniae is a significant advantage over older agents.[8]

OrganismAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
Streptococcus pneumoniaeGatifloxacin0.50.5
Levofloxacin1.01.0
Moxifloxacin0.250.25
Gemifloxacin0.030.03
Haemophilus influenzaeGatifloxacin≤0.03≤0.03
Levofloxacin0.0150.03
Moxifloxacin≤0.0080.015
Gemifloxacin≤0.0080.008
Moraxella catarrhalisGatifloxacin0.030.06
Levofloxacin0.030.06
Moxifloxacin0.030.03
Gemifloxacin0.0150.015

Data sourced from a comparative study on respiratory pathogens.[8]

Ocular Pathogens

In the context of ocular infections, gatifloxacin demonstrates excellent activity, particularly against Gram-positive bacteria, which are a leading cause of bacterial keratitis.[9][10] Studies have shown it to be statistically more effective against Gram-positive isolates compared to ciprofloxacin.[4]

Organism GroupAntibioticMedian MIC (mg/mL)
Ciprofloxacin-Susceptible Gram-Positive Isolates
Gatifloxacin0.094
Moxifloxacin0.094
LevofloxacinNot specified
CiprofloxacinNot specified
Ciprofloxacin-Susceptible Gram-Negative Isolates
Gatifloxacin0.5
Moxifloxacin2.0
Levofloxacin0.5
Ciprofloxacin0.19

Data from a study on bacterial isolates from patients with keratitis and endophthalmitis.[4]

Anaerobic Bacteria

Gatifloxacin exhibits a broad in vitro spectrum against anaerobic bacteria, suggesting its potential utility in mixed anaerobic infections.[6] Its activity is comparable to trovafloxacin and superior to ciprofloxacin against these organisms.[11][12]

AntibioticOverall MIC₅₀ (µg/mL)Overall MIC₉₀ (µg/mL)
Gatifloxacin0.54
Ciprofloxacin232
Levofloxacin18
Trovafloxacin14
Sparfloxacin28

Data from a study comparing the activities of gatifloxacin and seven other agents against 351 anaerobic organisms.[11][12]

Uropathogens

Against uropathogens from patients with complicated urinary tract infections, gatifloxacin's activity is comparable to other newer fluoroquinolones like gemifloxacin and moxifloxacin, and superior to ciprofloxacin and ofloxacin against Gram-positive bacteria.[13]

OrganismAntibioticMIC for 90% Inhibition (mg/L)
Escherichia coliGatifloxacin0.25
Gemifloxacin0.125
Moxifloxacin0.25
Pseudomonas aeruginosaGatifloxacin64
Gemifloxacin64
Moxifloxacin64
StaphylococciGatifloxacin2
Gemifloxacin4
Moxifloxacin2
EnterococciGatifloxacin16
Gemifloxacin2
Moxifloxacin8

Data from a comparative study of fluoroquinolones against 400 uropathogens.[13]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the susceptibility of a microorganism to an antimicrobial agent. The data presented in this guide were primarily generated using the following standard laboratory techniques:

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MIC values and is considered highly accurate.[14][15]

  • Preparation of Microtiter Plates: 96-well microtiter plates are filled with a specific broth medium suitable for the growth of the target bacteria.[14]

  • Serial Dilution of Antibiotics: The fluoroquinolones are serially diluted in the broth to create a range of concentrations across the wells of the plate.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plates are then incubated at 37°C for 16-20 hours.[14]

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.[16]

Agar Dilution Method

The agar dilution method is another reference method for MIC determination, particularly for fastidious organisms and anaerobes.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a specific concentration of the fluoroquinolone.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for anaerobes) and temperature for a specified period.

  • MIC Determination: The MIC is determined as the lowest concentration of the antibiotic that prevents the visible growth of the bacteria on the agar surface.

Visualizing Experimental Workflow and Mechanism of Action

The following diagrams illustrate the generalized workflow for determining the Minimum Inhibitory Concentration (MIC) and the mechanism of action of fluoroquinolones.

MIC_Determination_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis start Start prep_media Prepare Bacterial Culture Media (Broth or Agar) start->prep_media prep_antibiotics Prepare Serial Dilutions of Fluoroquinolones start->prep_antibiotics prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Media with Bacteria and Antibiotics prep_media->inoculate prep_antibiotics->inoculate prep_inoculum->inoculate incubate Incubate at 37°C (16-24 hours) inoculate->incubate observe Observe for Bacterial Growth (e.g., Turbidity) incubate->observe determine_mic Determine MIC: Lowest Concentration with No Growth observe->determine_mic end End determine_mic->end

Caption: Workflow for MIC Determination.

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell cluster_key Key fluoroquinolone Fluoroquinolone (e.g., Gatifloxacin) dna_gyrase DNA Gyrase (Topoisomerase II) fluoroquinolone->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV fluoroquinolone->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Essential for topoisomerase_iv->dna_replication Essential for cell_death Bacterial Cell Death dna_replication->cell_death inhibits_key -> Inhibition essential_for_key -> Essential Process

Caption: Fluoroquinolone Mechanism of Action.

Conclusion

The in vitro data robustly support this compound as a potent fluoroquinolone with a broad spectrum of activity. Its enhanced efficacy against Gram-positive pathogens, particularly respiratory and ocular isolates, positions it as a valuable alternative to older fluoroquinolones. While considerations for resistance and specific pathogen susceptibility are always paramount, the compiled evidence underscores the significant antibacterial capabilities of gatifloxacin for further investigation and potential clinical application.

References

Gatifloxacin Hydrochloride vs. Levofloxacin: A Comparative Analysis for the Treatment of Bacterial Keratitis

Author: BenchChem Technical Support Team. Date: November 2025

In the management of bacterial keratitis, a serious ocular infection that can lead to significant vision loss, the choice of topical antibiotic is critical. Both gatifloxacin hydrochloride, a fourth-generation fluoroquinolone, and levofloxacin, a third-generation fluoroquinolone, are frequently employed due to their broad-spectrum antibacterial activity. This guide provides a detailed comparison of their performance based on available experimental data, catering to researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV.[1][2] DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process vital for the initiation of replication and transcription.[2][3] Topoisomerase IV is primarily responsible for decatenating interlinked daughter chromosomes following replication, allowing for their segregation into daughter cells.[2]

Gatifloxacin, as a fourth-generation fluoroquinolone, possesses a dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV.[4] This dual inhibition is thought to contribute to its enhanced activity against Gram-positive bacteria and a potentially lower propensity for the development of resistance.[4] Levofloxacin also inhibits both enzymes, but gatifloxacin is reported to have a stronger affinity for topoisomerase IV.

cluster_bacterium Bacterial Cell cluster_drugs Fluoroquinolones DNA_Replication DNA Replication DNA_Gyrase DNA Gyrase (removes positive supercoils) DNA_Replication->DNA_Gyrase creates supercoils Topoisomerase_IV Topoisomerase IV (separates daughter DNA) DNA_Replication->Topoisomerase_IV produces linked DNA DNA_Gyrase->DNA_Replication allows continuation Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Cell_Death Cell_Division Cell_Division Topoisomerase_IV->Cell_Division enables Gatifloxacin Gatifloxacin Gatifloxacin->DNA_Gyrase inhibits Gatifloxacin->Topoisomerase_IV inhibits Levofloxacin Levofloxacin Levofloxacin->DNA_Gyrase inhibits Levofloxacin->Topoisomerase_IV inhibits G A Bacterial isolates from keratitis patients are collected B Isolates are cultured on agar plates A->B C An E-test strip, with a predefined gradient of the antibiotic, is placed on the agar surface B->C D Plates are incubated under appropriate conditions C->D E The MIC is read at the point where the elliptical zone of inhibition intersects the E-test strip D->E G A Patients with diagnosed bacterial keratitis are recruited based on inclusion/exclusion criteria B Patients are randomly assigned to receive either gatifloxacin or levofloxacin eye drops A->B C Treatment is administered according to a predefined dosing schedule B->C D Clinical outcomes (e.g., ulcer healing, visual acuity) and adverse events are assessed at specified follow-up intervals C->D E Data is statistically analyzed to compare the efficacy and safety of the two treatments D->E

References

In Vitro and In Vivo Correlation of Gatifloxacin Hydrochloride Release from Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different nanoparticle-based formulations for the delivery of Gatifloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The focus is on the correlation between in vitro drug release characteristics and in vivo pharmacokinetic performance, particularly in the context of ophthalmic drug delivery. The data presented is compiled from various preclinical studies to aid in the development of more effective and sustained-release drug delivery systems.

Comparative Analysis of Gatifloxacin Nanoparticle Formulations

The development of nanoparticle-based drug delivery systems for Gatifloxacin aims to overcome the limitations of conventional dosage forms, such as poor bioavailability and the need for frequent administration. By encapsulating Gatifloxacin in polymeric or lipid-based nanoparticles, it is possible to achieve controlled and sustained drug release, leading to improved therapeutic outcomes. This section compares the physicochemical properties and in vitro release kinetics of various Gatifloxacin nanoparticle formulations.

Physicochemical and In Vitro Release Characteristics

The choice of nanoparticle matrix significantly influences the drug loading, encapsulation efficiency, particle size, and ultimately, the drug release profile. The following table summarizes the key parameters for Gatifloxacin nanoparticles prepared using different materials.

Nanoparticle FormulationPolymer/Lipid MatrixAverage Particle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)In Vitro Release Profile
PLGA Nanoparticles Poly(lactic-co-glycolic acid) (PLGA) with Chitosan coating318 - 556+21 to +3673.2 - 93.3Sustained release with a t50% of 13.20 hours, extending up to 48 hours[1]
Chitosan Nanoparticles Chitosan cross-linked with Sodium Tripolyphosphate (TPP)~150 - 180Positive (not specified)84.9Biphasic: initial burst release followed by a more gradual, sustained release
Solid Lipid Nanoparticles (SLNs) Not specifiedNot specifiedPositiveNot specifiedSustained release over a prolonged period

Key Observations:

  • PLGA nanoparticles , particularly when coated with chitosan, exhibit a desirable size range for ophthalmic delivery and a positive zeta potential, which can enhance corneal residence time through electrostatic interactions with the negatively charged ocular surface. The high encapsulation efficiency and prolonged in vitro release profile suggest their potential for reducing dosing frequency.

  • Chitosan nanoparticles also demonstrate a high encapsulation efficiency and a characteristic biphasic release pattern. The initial burst can provide a loading dose, while the subsequent sustained release maintains the therapeutic concentration.

  • Solid Lipid Nanoparticles (SLNs) offer a lipid-based alternative, which can enhance corneal penetration. The sustained release characteristics are a key feature of this formulation.

In Vitro-In Vivo Correlation (IVIVC)

A strong in vitro-in vivo correlation is crucial for the predictive development of drug delivery systems. The following data from a study on Gatifloxacin-loaded Solid Lipid Nanoparticles (SLNs) provides a direct comparison of in vivo pharmacokinetic parameters in the aqueous humor of rabbits with a conventional eye drop formulation.

FormulationCmax (µg/mL)tmax (h)AUC0-∞ (µg.h/mL)Elimination Half-life (t1/2) (h)
Gatifloxacin SLNs 1.09-fold higher than Gate® EyedropsNot specified2.1922.34-fold higher than Gate® Eyedrops
Gate® Eyedrops (Commercial Formulation) BaselineNot specified0.651Baseline

Analysis of IVIVC:

The data clearly demonstrates a positive correlation between the sustained in vitro release from the SLN formulation and the improved pharmacokinetic profile in vivo. The 3.37-fold increase in the area under the curve (AUC) for the SLN formulation compared to the commercial eye drops indicates a significantly enhanced ocular bioavailability of Gatifloxacin[2]. Furthermore, the prolonged elimination half-life suggests that the nanoparticles provide a sustained release of the drug in the aqueous humor, which is consistent with the in vitro findings[2]. This improved bioavailability and prolonged residence time can be attributed to the mucoadhesive properties and enhanced corneal penetration of the nanoparticle formulation.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section outlines the typical experimental protocols used in the cited studies for the preparation, characterization, and evaluation of Gatifloxacin nanoparticles.

Preparation of Nanoparticles

1. PLGA Nanoparticles (Modified Emulsion-Diffusion-Evaporation Technique) [1]

  • Organic Phase Preparation: 100 mg of PLGA is dissolved in 10 ml of methylene chloride.

  • Aqueous Phase Preparation: 20 mg of Gatifloxacin, along with stabilizers like polyvinyl alcohol (PVA) and chitosan, are dissolved in 10 ml of 2% v/v glacial acetic acid.

  • Emulsification: The organic phase is added to the aqueous phase under stirring for 1 hour, followed by homogenization at 15,000 rpm for 10 minutes.

  • Nanoprecipitation: 20 ml of water is added to the emulsion under stirring, leading to the formation of nanoparticles.

  • Solvent Evaporation: The suspension is stirred on a water bath at 40°C to remove the organic solvent.

2. Chitosan Nanoparticles (Ionic Gelation Method)

  • Chitosan Solution: Chitosan is dissolved in an acidic solution (e.g., acetic acid).

  • Cross-linking: An aqueous solution of sodium tripolyphosphate (TPP) is added dropwise to the chitosan solution under constant stirring.

  • Nanoparticle Formation: Nanoparticles are spontaneously formed due to the electrostatic interaction between the positively charged chitosan and the negatively charged TPP.

  • Drug Loading: Gatifloxacin can be incorporated by dissolving it in the chitosan solution before the addition of TPP.

3. Solid Lipid Nanoparticles (Hot Homogenization–Probe Sonication Method) [3]

  • Lipid Phase: The lipid(s) and the drug are melted together.

  • Aqueous Phase: The surfactant and co-surfactant are dissolved in water and heated to the same temperature as the lipid phase.

  • Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed homogenization.

  • Sonication: The resulting pre-emulsion is then subjected to probe sonication to reduce the particle size.

  • Cooling: The nanoemulsion is cooled down to room temperature to allow the lipid to recrystallize and form SLNs.

In Vitro Drug Release Study
  • Method: The dialysis bag method is commonly employed[4].

  • Apparatus: A dialysis bag containing a known amount of the nanoparticle formulation is suspended in a vessel containing a specific volume of release medium (e.g., simulated tear fluid, pH 7.4).

  • Conditions: The system is maintained at a constant temperature (e.g., 37°C) with continuous stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Analysis: The concentration of Gatifloxacin in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

In Vivo Pharmacokinetic Study in Rabbits
  • Animal Model: New Zealand albino rabbits are commonly used for ocular pharmacokinetic studies.

  • Dosing: A single dose of the nanoparticle formulation and the control (e.g., commercial eye drops) is instilled into the conjunctival sac of the rabbit's eye.

  • Sample Collection: At various time points post-instillation, aqueous humor samples are collected from the anterior chamber of the eye under anesthesia.

  • Sample Processing: The collected samples are typically deproteinized (e.g., with methanol) and centrifuged.

  • Drug Quantification: The concentration of Gatifloxacin in the supernatant is quantified using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters like Cmax, tmax, AUC, and elimination half-life using appropriate software.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_formulation Nanoparticle Formulation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Formulation Preparation of Gatifloxacin Nanoparticles PLGA PLGA Formulation->PLGA Chitosan Chitosan Formulation->Chitosan SLN SLN Formulation->SLN Characterization Physicochemical Characterization Formulation->Characterization Characterize Release In Vitro Release Study Characterization->Release Animal_Study Rabbit Ocular Pharmacokinetic Study Release->Animal_Study Correlate Data_Analysis Pharmacokinetic Data Analysis Animal_Study->Data_Analysis IVIVC IVIVC Data_Analysis->IVIVC Establish IVIVC

Caption: Experimental workflow for IVIVC of Gatifloxacin nanoparticles.

sustained_release_concept cluster_release Drug Release in Tear Film cluster_bioavailability Ocular Bioavailability Conventional Conventional Eye Drops Conventional_Release Rapid Release & Clearance Conventional->Conventional_Release Nanoparticle Gatifloxacin Nanoparticles NP_Release Sustained Release Nanoparticle->NP_Release Low_Bioavailability Low Bioavailability Conventional_Release->Low_Bioavailability High_Bioavailability Enhanced Bioavailability NP_Release->High_Bioavailability

Caption: Conceptual diagram of sustained release from nanoparticles.

References

Comparative analysis of Gatifloxacin hydrochloride synthesis routes for yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an optimal synthetic route for an active pharmaceutical ingredient (API) is a critical decision, balancing factors of yield, purity, cost-effectiveness, and scalability. This guide provides a comparative analysis of the most common synthesis routes for Gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The comparison is based on reported experimental data, focusing on reaction yield and final product purity.

Comparison of Key Synthesis Routes

Three primary synthetic strategies for this compound are prevalent in the literature: a "one-pot" synthesis, a route proceeding through a boron-chelate intermediate, and a multi-step synthesis commencing from 3-methoxy-2,4,5-trifluorobenzoic acid. Each approach presents distinct advantages and disadvantages in terms of operational simplicity, yield, and the impurity profile of the final product.

Synthesis RouteKey Intermediate(s)Reported Yield (%)Reported Purity (%)Reference
One-Pot Synthesis Silyated 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and its boron chelate77.7 - 81.8%>99.8%[1][2]
Boron-Chelate Intermediate Route (6,7-Substituted-8-alkoxy-1-cyclopropyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid-O3,O4)bis(acyloxy-O)borate38 - 91%99.76 - 99.87%[3][4][5]
Multi-step Synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid ethyl esterOverall yield ~30.9 - 45%Not explicitly stated in all sources[3][6]

In-Depth Analysis of Synthesis Routes

One-Pot Synthesis

This approach is characterized by its operational simplicity, as all reaction steps are performed sequentially in the same reaction vessel without the isolation of intermediates.[2][7] This method significantly reduces processing time and solvent usage, making it an attractive option for industrial-scale production. The key to this process is the in-situ silylation of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid, followed by activation through the formation of a boron chelate, which then reacts with 2-methylpiperazine.[2]

Boron-Chelate Intermediate Route

This is a widely utilized and well-documented route for the synthesis of Gatifloxacin. The core of this method involves the activation of the C-7 position of the quinolone ring towards nucleophilic substitution by forming a boron chelate intermediate.[4][5] This activation allows the reaction with 2-methylpiperazine to proceed under milder conditions, often at ambient temperature, which can help in minimizing the formation of impurities.[4] The yields for this route can be high, with some reports indicating up to 91% with high purity.[3]

Multi-step Synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid

This classical, linear synthesis involves a greater number of steps to construct the core quinolone scaffold before the final condensation with 2-methylpiperazine. While each step may have a respectable yield, the overall yield of the entire sequence is consequently lower, reported to be in the range of 30.9% to 45%.[3][6] This route offers flexibility for the synthesis of analogues but is generally less efficient for the large-scale production of Gatifloxacin itself due to the multiple unit operations and potential for yield loss at each stage.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Gatifloxacin

This protocol is a representative example of the one-pot synthesis methodology.

Materials:

  • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid

  • Hexamethyldisilazane (HMDS)

  • Acetonitrile

  • Boron trifluoride etherate (BF3·OEt2)

  • 2-methylpiperazine

  • Methanol

Procedure:

  • A suspension of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid in acetonitrile is treated with hexamethyldisilazane.

  • To the resulting silylated intermediate suspension, boron trifluoride etherate is added, maintaining the temperature between 15 and 25°C.

  • A solution of 2-methylpiperazine in acetonitrile is then added to the reaction mixture. The reaction is stirred for approximately 3 hours.

  • Upon completion, the solution is distilled under reduced pressure to obtain a paste.

  • Methanol is added to the paste, and the suspension is heated to 63-67°C for about 5 hours to eliminate the boron chelate.

  • The mixture is then cooled, first to 25-35°C and then to 0-5°C, to precipitate the Gatifloxacin.

  • The precipitate is filtered, washed with cold methanol, and dried under vacuum to yield Gatifloxacin.[2]

Protocol 2: Synthesis of Gatifloxacin via Boron-Chelate Intermediate

This protocol outlines the key steps for the synthesis involving the isolation of a boron-chelate intermediate.

Materials:

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate

  • Aqueous hydrofluoroboric acid

  • 2-methylpiperazine

  • Acetonitrile

  • Ethanol

  • Water

Procedure:

  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate is treated with 40% aqueous hydrofluoroboric acid at 95-100°C for 3 hours to form the boron-chelate. The product is isolated.[3]

  • The isolated boron-chelate is then reacted with 2-methylpiperazine in acetonitrile for 12 hours.[3]

  • The resulting intermediate is hydrolyzed using a mixture of ethanol and water to yield crude Gatifloxacin.[3]

  • The crude product can be purified by recrystallization from methanol.[3]

Protocol 3: HPLC Method for Purity Analysis

A validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity of this compound and quantifying any related substances.

Chromatographic Conditions:

  • Column: Zorbax Eclipse C18 (50 x 4.6 mm, 5 µm) or equivalent.[8]

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 35°C.[8]

  • Detection Wavelength: 220 nm or 293 nm.[8][9]

  • Injection Volume: 10 µL.[8]

Preparation of Solutions:

  • Diluent: A mixture of water and acetonitrile (50:50 v/v).[8]

  • Standard Solution: A known concentration of Gatifloxacin working standard is prepared in the diluent.

  • Test Solution: A sample of the synthesized this compound is dissolved in the diluent to a known concentration.

Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the standard and test solutions.

  • Monitor the chromatograms for the retention time of Gatifloxacin and the presence of any impurity peaks.

  • The purity is calculated by comparing the peak area of Gatifloxacin to the total peak area of all components in the chromatogram.

Visualizing the Comparative Analysis Workflow

The following diagram illustrates the logical flow of the comparative analysis presented in this guide.

G Comparative Analysis Workflow for Gatifloxacin Synthesis cluster_routes Synthesis Routes cluster_analysis Comparative Analysis cluster_decision Decision Making Route1 One-Pot Synthesis Yield Yield Comparison Route1->Yield Purity Purity & Impurity Profile Route1->Purity Protocol Experimental Protocols Route1->Protocol Route2 Boron-Chelate Intermediate Route2->Yield Route2->Purity Route2->Protocol Route3 Multi-step Synthesis Route3->Yield Route3->Purity Route3->Protocol Decision Optimal Route Selection Yield->Decision Purity->Decision Protocol->Decision

Caption: Workflow for comparing Gatifloxacin synthesis routes.

Conclusion

The choice of a synthetic route for this compound is a multifaceted decision. The one-pot synthesis offers an excellent balance of high yield, high purity, and operational efficiency, making it highly suitable for industrial production. The boron-chelate intermediate route also provides high yields and purity and is a robust and well-established method. The multi-step synthesis from 3-methoxy-2,4,5-trifluorobenzoic acid , while being a more classical approach, is generally less efficient for large-scale manufacturing due to its lower overall yield and increased number of unit operations. Researchers and drug development professionals should carefully consider these factors in the context of their specific needs, including scale, cost, and regulatory requirements, when selecting the most appropriate synthetic strategy.

References

Safety Operating Guide

Proper Disposal of Gatifloxacin Hydrochloride in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of gatifloxacin hydrochloride is essential for ensuring laboratory safety, protecting environmental health, and adhering to regulatory standards. As a fluoroquinolone antibiotic, improper disposal can contribute to environmental contamination and the development of antibiotic-resistant bacteria.[1] This guide provides step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[2][3]

  • Hand Protection: Use protective, chemical-resistant gloves.[2][3]

  • Body Protection: Wear a lab coat or impervious clothing.[3]

  • Respiratory Protection: In case of dust or aerosol formation, use a suitable respirator.[2]

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An accessible safety shower and eye wash station must be available.[2]

II. This compound Waste Classification

For disposal purposes, all forms of this compound, including pure compound, stock solutions, and contaminated media, should be treated as chemical waste.[1] While Safety Data Sheets (SDS) indicate that gatifloxacin is not federally classified as a P- or U-listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), waste disposal regulations can vary significantly by state and local jurisdiction.[2][3][4] Therefore, chemical waste generators are responsible for consulting local and state regulations to ensure complete and accurate classification.[4]

Key Principle: Always manage antibiotic waste as chemical waste to prevent its release into the environment.[1] Do not discharge this compound or materials contaminated with it into drains or sewers.[2][4]

III. Step-by-Step Disposal Procedures

The preferred method for disposal follows a hierarchy that prioritizes institutional procedures and licensed waste management services.

Step 1: Consult Your Institution's Environmental Health & Safety (EHS) Department Your first and most critical step is to contact your facility's EHS department. They will provide specific protocols tailored to your location and the scale of your waste, ensuring compliance with all relevant regulations.

Step 2: Segregate and Collect Waste Properly segregate different forms of gatifloxacin waste at the point of generation.

  • Solid Waste: Collect expired or unused this compound powder in its original container or a clearly labeled, sealed container designated for chemical waste.

  • Stock Solutions: High-concentration stock solutions are considered hazardous chemical waste.[1] They must be collected in a dedicated, sealed, and properly labeled hazardous waste container.[1]

  • Contaminated Labware: Items such as pipette tips, gloves, empty vials, and culture plates that are contaminated with gatifloxacin should be collected in a designated, labeled waste container. Do not mix this waste with regular trash or biohazardous waste unless directed by your EHS protocol.

Step 3: Labeling Hazardous Waste Containers All containers used for collecting gatifloxacin waste must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations.

Step 4: Arrange for Professional Disposal All collected gatifloxacin waste must be disposed of through your institution's EHS program or a licensed hazardous material disposal company.[3] These services will ensure the waste is transported and destroyed, typically via incineration, in a compliant manner.[3]

Note on Flushing: Previous guidance from the early 2000s sometimes included specific pharmaceuticals on an FDA "flush list." However, gatifloxacin is not on the current FDA flush list.[5][6][7] Flushing this antibiotic is not a recommended or compliant disposal method and can lead to environmental harm.[8]

IV. Spill Management Protocol

In the event of a spill, take immediate action to contain and clean the area while wearing full PPE.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and evacuate non-essential personnel.[2]

  • Containment: Prevent the spill from spreading or entering drains.[2]

  • Cleanup (Solid Spill): Carefully sweep or scoop up the solid material, avoiding dust formation, and place it into a labeled hazardous waste container.[4]

  • Cleanup (Liquid Spill): Absorb the solution with an inert, liquid-binding material such as diatomite or universal binders.[2] Place the contaminated absorbent material into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill surface and any contaminated equipment by scrubbing with alcohol, and collect all cleaning materials for disposal as hazardous waste.[2]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

GatifloxacinDisposal start Start: Gatifloxacin Hydrochloride Waste Generated wear_ppe Ensure Full PPE is Worn (Gloves, Goggles, Lab Coat) start->wear_ppe identify_waste 1. Identify & Segregate Waste (Solid, Liquid, Contaminated Labware) consult_ehs 2. Consult Institutional EHS Protocol identify_waste->consult_ehs wear_ppe->identify_waste collect_waste 3. Collect in Labeled Hazardous Waste Container consult_ehs->collect_waste no_drain DO NOT Pour Down Drain collect_waste->no_drain arrange_pickup 4. Arrange Pickup by EHS or Licensed Vendor collect_waste->arrange_pickup end End: Compliant Disposal arrange_pickup->end

Caption: Workflow for the compliant disposal of this compound waste.

References

Safe Handling and Disposal of Gatifloxacin Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An essential guide for researchers, scientists, and drug development professionals, this document outlines the critical safety protocols, personal protective equipment (PPE) requirements, and disposal procedures for Gatifloxacin hydrochloride. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

This compound is a fluoroquinolone antibiotic that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation, skin irritation, and respiratory irritation.[1] Furthermore, it may cause allergic skin reactions or asthma-like symptoms if inhaled.[2]

Hazard Identification and Safety Data

Understanding the potential hazards is the first step in safe handling. The primary risks associated with this compound are acute toxicity, irritation, and sensitization.[1][2]

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[1]Ingestion, Skin Contact, Inhalation
Skin Corrosion/Irritation Causes skin irritation.[1]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Eye Contact
Respiratory/Skin Sensitization May cause allergy or asthma symptoms or breathing difficulties if inhaled; May cause an allergic skin reaction.[2]Inhalation, Skin Contact
Specific Target Organ Toxicity May cause respiratory irritation.[1]Inhalation

While most safety data sheets indicate that no official occupational exposure limits (OELs) have been established by bodies like OSHA or NIOSH for this compound, one supplier of a formulated gatifloxacin product has set an internal OEL of 400 µg/m³.[1][3][4][5]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following procedural guidance covers the entire lifecycle of the chemical within a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.

  • Storage: Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[1][4][5][6] It should be kept away from direct sunlight, heat, and sources of ignition.[1][4] Segregate it from incompatible materials, particularly oxidizing agents.[4][7] Some suppliers recommend freezer storage to maintain product quality.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent direct contact and inhalation.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or OSHA 29 CFR 1910.133 standards.[1][5][6]Protects against dust particles and splashes causing serious eye irritation.
Skin Protection Impervious clothing, such as a lab coat.[1][2]Prevents contact with skin, which can cause irritation and potential sensitization.
Hand Protection Compatible, chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and changed frequently.[1][5][7]Prevents skin contact, irritation, and absorption.
Respiratory Protection A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator should be used, especially when engineering controls are not sufficient or as a backup.[5]Protects against inhalation, which can cause respiratory irritation and sensitization.
Handling and Experimental Protocols
  • Engineering Controls: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation to minimize dust and aerosol formation.[1][2][5] An accessible safety shower and eye wash station must be available.[1]

  • Procedural Discipline:

    • Avoid all personal contact, including inhalation of dust.[7]

    • Do not eat, drink, or smoke in the handling area.[4]

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

    • Use dedicated equipment (spatulas, weighing boats) and decontaminate them after use.

Accidental Release and Exposure

Immediate and appropriate action is critical in the event of a spill or exposure.

  • Spill Response:

    • Evacuate non-essential personnel from the area.[1]

    • Ensure adequate ventilation.[1]

    • Don full PPE before attempting to clean the spill.[1]

    • Avoid generating dust.[4][7]

    • For solid spills, gently sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[4][6]

    • For liquid solutions, absorb with an inert, non-combustible material (e.g., diatomite) and place in a waste container.[1]

    • Decontaminate the spill area and cleaning tools, for example, by scrubbing with alcohol.[1]

    • Prevent spilled material from entering drains or water courses.[1]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][4]

    • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[1][4]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Characterization: this compound waste should be treated as hazardous chemical waste.

  • Disposal Method:

    • Collect waste material in a clearly labeled, sealed, and appropriate container.

    • Dispose of the waste through a licensed hazardous material disposal company.[5] Incineration in a facility equipped with an afterburner and scrubber may be a suitable method.[5]

    • Do not dispose of the material down the drain.[4][6]

    • Contaminated packaging must be disposed of in the same manner as the chemical waste.[1][5]

  • Regulatory Compliance: All disposal activities must adhere to federal, state, and local environmental regulations.[5][6] While older guidelines sometimes mentioned flushing for certain pharmaceuticals, current best practice, as advised by the FDA, is to use drug take-back programs or, if unavailable, to dispose of in the trash after mixing with an unappealing substance, for non-"Flush List" drugs.[8][9] For laboratory waste, professional hazardous waste disposal is the standard.

Visualized Workflow: Safe Handling Protocol

The following diagram illustrates the logical flow of operations for handling this compound safely.

Gatifloxacin_Handling_Workflow This compound Handling & Disposal Workflow cluster_prep Preparation & Storage cluster_handling Handling & Experimentation cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures Receive Receive & Inspect Package Store Store Securely (Cool, Dry, Ventilated) Receive->Store PPE Don Required PPE (Goggles, Gloves, Coat, Respirator) Store->PPE Handling Handle in Fume Hood PPE->Handling Experiment Perform Experiment Handling->Experiment Spill Spill Occurs Handling->Spill Exposure Personnel Exposure Handling->Exposure Decon Decontaminate Equipment & Surfaces Experiment->Decon Experiment->Spill Experiment->Exposure Waste Collect Waste in Labeled Hazardous Waste Container Decon->Waste Dispose Dispose via Licensed Waste Contractor Waste->Dispose SpillResponse Follow Spill Response Protocol Spill->SpillResponse FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gatifloxacin hydrochloride
Reactant of Route 2
Reactant of Route 2
Gatifloxacin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.